Product packaging for 3,5-Difluoropropiophenone(Cat. No.:CAS No. 135306-45-5)

3,5-Difluoropropiophenone

Cat. No.: B1345727
CAS No.: 135306-45-5
M. Wt: 170.16 g/mol
InChI Key: FVDQWXARVQADKN-UHFFFAOYSA-N
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Description

3,5-Difluoropropiophenone is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B1345727 3,5-Difluoropropiophenone CAS No. 135306-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQWXARVQADKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159306
Record name 3,5-Difluoropropiophenone
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135306-45-5
Record name 3,5-Difluoropropiophenone
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Record name 3,5-Difluoropropiophenone
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Record name 135306-45-5
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Foundational & Exploratory

3,5-Difluoropropiophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and available experimental data for 3,5-Difluoropropiophenone. It is intended to serve as a valuable resource for professionals in research, development, and academia who are interested in utilizing this compound in their work.

Chemical Structure and Identification

This compound is an aromatic ketone characterized by a propiophenone core with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring.

IdentifierValue
IUPAC Name 1-(3,5-difluorophenyl)propan-1-one
CAS Number 135306-45-5
Molecular Formula C₉H₈F₂O
SMILES CCC(=O)C1=CC(=CC(=C1)F)F
InChI InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
InChIKey FVDQWXARVQADKN-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental and applied settings.

PropertyValueSource
Molecular Weight 170.16 g/mol [1]
Appearance Colorless crystalline solid[2]
Melting Point 45-47 °C[2]
Boiling Point 82 °C at 10 mmHgN/A
Density 1.166 ± 0.06 g/cm³ (Predicted)N/A
Solubility Good solubility in organic solvents such as alcohols, ethers, and ketones.[2]N/A
Stability Stable at room temperature; decomposes at high temperatures.[2]N/A

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

Reaction Scheme:

1,3-Difluorobenzene + Propionyl Chloride --(AlCl₃)--> this compound

Materials:

  • 1,3-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of 1,3-difluorobenzene and anhydrous aluminum chloride in a suitable reaction vessel, slowly add propionyl chloride dropwise. The temperature should be maintained at a low level, for instance, by using an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature or gentle heat (e.g., 50-55 °C) for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and cautiously pour it into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash them with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 1,3-Difluorobenzene + Anhydrous AlCl3 Acylation Friedel-Crafts Acylation (Stirring, controlled temp) Reactants->Acylation Reagent Propionyl Chloride Reagent->Acylation Add dropwise Quench Quench with Ice/Water Acylation->Quench Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash Organic Layers Extraction->Wash Drying Dry over MgSO4 Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Vacuum Distillation or Column Chromatography Evaporation->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product G Proposed Mass Spectrometry Fragmentation Pathway M_plus Molecular Ion C9H8F2O+ m/z = 170 Fragment_141 [M - C2H5]+ m/z = 141 M_plus->Fragment_141 α-cleavage Neutral_Loss_1 - C2H5• Fragment_113 [C6H3F2]+ m/z = 113 Fragment_141->Fragment_113 Decarbonylation Neutral_Loss_2 - CO G Logical Relationships of Chemical Properties Structure Chemical Structure (C9H8F2O) Properties Physicochemical Properties Structure->Properties determines Spectra Spectroscopic Data Structure->Spectra is confirmed by Reactivity Chemical Reactivity Structure->Reactivity influences Safety Safety & Hazards Properties->Safety informs Synthesis Synthesis Method Reactivity->Synthesis is a product of

References

An In-depth Technical Guide to 3,5-Difluoropropiophenone (CAS: 135306-45-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, impart unique electronic properties that are leveraged in the synthesis of agrochemicals and, notably, in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 135306-45-5
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol [1]
Appearance Colorless crystalline solid
Melting Point 25-27 °C
Boiling Point 82 °C at 10 mmHg
Density 1.166 g/cm³ (predicted)
Solubility Soluble in organic solvents like alcohols, ethers, and ketones.
Flash Point 82 °C at 10 mmHg
Refractive Index 1.472
Vapor Pressure 0.513 mmHg at 25°C

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid activates the propionyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product, this compound.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution PC Propionyl Chloride Complex [Propionyl Chloride-AlCl₃ Complex] PC->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 DFB 1,3-Difluorobenzene Sigma Sigma Complex (Arenium Ion) DFB->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ H_plus H⁺ HCl HCl AlCl4_2 [AlCl₄]⁻ AlCl3_regen AlCl₃ AlCl4_2->AlCl3_regen + H⁺

Caption: Reaction mechanism for the Friedel-Crafts acylation of 1,3-difluorobenzene.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 1,3-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: The flask is cooled in an ice bath. Propionyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: A solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the slow addition of dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless crystalline solid.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) around δ 1.2 ppm, a quartet for the methylene protons (CH₂) around δ 3.0 ppm, and signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the difluorophenyl ring. The aromatic protons will exhibit splitting due to coupling with each other and with the fluorine atoms.
¹³C NMR The carbon NMR spectrum will show distinct signals for the carbonyl carbon (C=O) around δ 198 ppm, the aliphatic carbons of the propyl chain, and the aromatic carbons. The aromatic carbon signals will be split due to C-F coupling.
IR Spectroscopy The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration around 1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the alkyl and aromatic groups, and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic fragments.

Applications in Drug Discovery and Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Chalcones with Potential Anticancer Activity

One important application of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde.

G Chalcone Synthesis Workflow start This compound reaction Claisen-Schmidt Condensation (Base or Acid Catalyst) start->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction product 3,5-Difluoro Chalcone Derivative reaction->product bioassay Biological Screening (e.g., Anticancer Assays) product->bioassay hit Hit Compound bioassay->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for the synthesis and screening of chalcone derivatives.

Intermediate in the Synthesis of Bioactive Molecules

The 3,5-difluorophenyl moiety is a feature in various biologically active compounds. For instance, it is present in the structure of some transient receptor potential vanilloid 1 (TRPV1) antagonists, which are being investigated as potential analgesics. While a direct synthesis from this compound may involve multiple steps, it serves as a readily available starting material for introducing this key structural motif.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, respiratory system, and skin. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible substance and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis via Friedel-Crafts acylation and the unique properties conferred by the difluorinated phenyl ring make it a valuable tool for medicinal chemists and researchers in drug discovery. This guide provides the fundamental technical information required for the effective use and handling of this compound in a research and development setting.

References

Technical Guide: Physicochemical and Spectroscopic Properties of 1-(3,5-Difluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluorophenyl)propan-1-one is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the difluorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the design of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

Quantitative data for 1-(3,5-difluorophenyl)propan-1-one is summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values are computationally predicted.

PropertyValueSource
Molecular Formula C₉H₈F₂OPubChem[1]
Molecular Weight 170.16 g/mol PubChem[1]
Boiling Point 82 °C (at 10 torr)MOLBASE[2]
Density 1.166 g/cm³MOLBASE[2]
Refractive Index 1.472MOLBASE[2]
Flash Point 78.8 °CMOLBASE[2]
XLogP3-AA (Computed) 2.3PubChem[1]
CAS Number 135306-45-5PubChem[1]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common synthetic route to 1-(3,5-difluorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride.[3][4]

Generalized Protocol:

  • To a cooled (0-5 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a dry, inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

  • Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction and Quenching cluster_workup Workup and Purification A Suspend AlCl3 in dry DCM B Add Propanoyl Chloride A->B C Add 1,3-Difluorobenzene B->C D Stir at Room Temperature C->D E Quench with Ice/HCl D->E F Separate Organic Layer E->F G Wash, Dry, and Concentrate F->G H Purify (Distillation/Chromatography) G->H

Determination of Physical Properties

Standard laboratory equipment can be used to determine the key physical properties:

  • Boiling Point: Determined using a micro-distillation apparatus under reduced pressure. The observed boiling point is then extrapolated to atmospheric pressure.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: Measured using a calibrated refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Characterization

While specific spectra for 1-(3,5-difluorophenyl)propan-1-one are not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the propanoyl group.

  • A quartet corresponding to the methylene protons (-CH₂-) of the propanoyl group.

  • Complex multiplets in the aromatic region corresponding to the protons on the difluorophenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include:

  • A signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm).

  • Signals for the carbons of the difluorophenyl ring, with their chemical shifts influenced by the fluorine substituents.

  • Signals for the methyl and methylene carbons of the propanoyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the alkyl and aromatic protons.

  • C-F stretching vibrations, typically in the fingerprint region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic fragments of the aromatic ketone.

Biological Signaling Pathways

There is currently no specific information available in the scientific literature regarding the interaction of 1-(3,5-difluorophenyl)propan-1-one with biological signaling pathways. However, the 3,5-difluorophenyl moiety is present in some compounds that have been investigated for their biological activity. For instance, compounds with this feature have been explored as intermediates in the synthesis of pharmacologically active molecules. Further research is required to elucidate any potential biological targets and signaling pathways for this specific ketone.

G A 1-(3,5-difluorophenyl)propan-1-one (Starting Material) B Chemical Modification A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G

Conclusion

1-(3,5-Difluorophenyl)propan-1-one is a valuable chemical entity with potential applications in various scientific fields. This guide provides a summary of its known physical properties and outlines standard experimental procedures for its synthesis and characterization. While specific biological data is currently lacking, the structural motifs present in this molecule suggest that it may serve as a useful building block for the development of new chemical probes and therapeutic agents. Further investigation into its spectroscopic and biological properties is warranted.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3,5-Difluoropropiophenone. Given the limited publicly available quantitative data for this specific compound, this guide also includes data for the parent compound, propiophenone, to provide a comparative baseline. The methodologies presented are based on standard pharmaceutical industry practices for the characterization of drug candidates and intermediates.

Executive Summary

This compound is a fluorinated aryl ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters for its handling, formulation, and the development of robust synthetic processes. This document collates the available data on these properties and outlines generalized experimental protocols for their determination.

Physicochemical Properties of this compound

This compound is a colorless crystalline solid at room temperature.[1] A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈F₂O[1]
Molecular Weight170.16 g/mol [1]
Melting Point45-47 °C[1]
Boiling Point82 °C at 10 mmHg[1]
AppearanceColorless crystalline solid[1]

Solubility Profile

Comparative Solubility Data of Propiophenone

To provide a reasonable estimation, the solubility of the parent compound, propiophenone, is presented in Table 2. The introduction of two fluorine atoms in this compound is expected to increase its lipophilicity, which would likely decrease its solubility in polar solvents like water and potentially enhance its solubility in non-polar organic solvents compared to propiophenone.

Table 2: Solubility of Propiophenone

SolventSolubilityReference
WaterInsoluble (2 g/L)[2]
MethanolMiscible[2][3]
EthanolMiscible[2][3]
Diethyl EtherMiscible[2][3]
BenzeneMiscible[2][3]
TolueneMiscible[2][3]

Stability Profile

This compound is reported to be stable at room temperature but is susceptible to decomposition at elevated temperatures.[1] Detailed studies on its degradation under various stress conditions (e.g., pH, light, oxidation) have not been published. For the parent compound, propiophenone, it is generally considered stable under ordinary conditions but is incompatible with strong oxidizing agents and strong bases.[4]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the quantitative solubility and stability of a compound like this compound.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

  • Materials and Equipment:

    • This compound

    • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, toluene)

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent for HPLC analysis and construct a calibration curve.

    • Add an excess amount of this compound to a known volume of each test solvent in separate vials.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand for a short period to allow for the settling of undissolved solid.

    • Centrifuge the samples to pellet any remaining solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

    • Calculate the solubility in units such as mg/mL or g/100mL.

A workflow for this protocol is illustrated in the diagram below.

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F G Forced Degradation Study Conditions cluster_conditions Stress Conditions Compound This compound Acid Acid Hydrolysis Compound->Acid exposes to Base Base Hydrolysis Compound->Base exposes to Oxidation Oxidation Compound->Oxidation exposes to Thermal Thermal Compound->Thermal exposes to Photo Photolytic Compound->Photo exposes to Analysis HPLC Analysis (Quantification & Impurity Profiling) Acid->Analysis leads to Base->Analysis leads to Oxidation->Analysis leads to Thermal->Analysis leads to Photo->Analysis leads to

References

The Versatile Role of 3,5-Difluoropropiophenone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropropiophenone, a fluorinated aromatic ketone, has emerged as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis and key applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Chemical Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Appearance Colorless crystalline solid
Melting Point 45-47 °C
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones.
CAS Number 135306-45-5[1]

Synthesis of this compound

The most common method for the preparation of this compound is through the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride.

G reactant1 1,3-Difluorobenzene product This compound reactant1->product reactant2 Propionyl Chloride reactant2->product reagent AlCl₃ reagent->product Catalyst G start This compound product 3,5-Difluoro-substituted Chalcone start->product aldehyde Substituted Benzaldehyde aldehyde->product reagent Base (e.g., NaOH or KOH) Ethanol reagent->product G start This compound product 3,5-Difluoro-substituted Mannich Base start->product formaldehyde Formaldehyde formaldehyde->product amine Secondary Amine (e.g., Dimethylamine HCl) amine->product reagent Acid Catalyst (e.g., HCl) Ethanol reagent->product G start This compound product 1-(3,5-Difluorophenyl)propan-1-ol start->product reagent H₂, Pd/C Ethanol reagent->product

References

The Pivotal Role of 3,5-Difluoropropiophenone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profiles of therapeutic agents. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Within this context, 3,5-difluoropropiophenone has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and synthetic accessibility make it a key intermediate in the development of novel bioactive molecules across various therapeutic areas, most notably in the synthesis of anticancer agents. This technical guide provides an in-depth exploration of the role of this compound, with a focus on its application in the synthesis of chalcone derivatives with potent cytotoxic activity.

Core Application: A Precursor to Anticancer Chalcones

This compound serves as a foundational reactant in the synthesis of a series of chalcone derivatives that have demonstrated significant potential as anticancer agents. Chalcones are a class of compounds characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, known to exhibit a wide range of biological activities. The synthesis of these derivatives is primarily achieved through the Claisen-Schmidt condensation reaction.

Synthesis of 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-ones

The general synthetic pathway involves the base-catalyzed condensation of this compound with various substituted benzaldehydes. This reaction is efficient and allows for the generation of a diverse library of chalcone analogues for structure-activity relationship (SAR) studies.

G cluster_reactants Reactants cluster_process Reaction cluster_conditions Conditions cluster_product Product A This compound C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C F 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-one (Chalcone Derivative) C->F D Base Catalyst (e.g., NaOH or KOH) D->C E Solvent (e.g., Ethanol) E->C

Caption: Synthetic workflow for chalcone derivatives.

Quantitative Data: Cytotoxic Activity of this compound-Derived Chalcones

A study by Ozmen Ozgun et al. (2017) investigated the cytotoxic activities of a series of chalcones synthesized from 1-(3,5-difluorophenyl)propan-1-one against various human tumor and normal cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.[1]

Compound IDSubstituent on Phenyl RingCell LineIC50 (µM)
7 2,5-dimethoxyGingival Carcinoma (Ca9-22)>100
Oral Squamous Cell Carcinoma (HSC-2)17.5
Human Gingival Fibroblasts (HGF)>100
Human Periodontal Ligament Fibroblasts (HPLF)>100
8 3,4-dimethoxyGingival Carcinoma (Ca9-22)>100
Oral Squamous Cell Carcinoma (HSC-2)>100
Human Gingival Fibroblasts (HGF)>100
Human Periodontal Ligament Fibroblasts (HPLF)>100
5-Fluorouracil (Reference Drug)Gingival Carcinoma (Ca9-22)26.3
Oral Squamous Cell Carcinoma (HSC-2)1.6
Human Gingival Fibroblasts (HGF)15.6
Human Periodontal Ligament Fibroblasts (HPLF)136.0

Data extracted from Ozmen Ozgun et al., 2017.[1]

The results indicate that compound 7 , 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, exhibited notable cytotoxicity against the HSC-2 oral squamous cell carcinoma cell line, with greater selectivity towards cancer cells compared to the normal cell lines tested.[1] Further investigation into the mechanism of action for compound 7 suggested the induction of apoptosis through the activation of caspase-3, leading to the cleavage of PARP in both HSC-2 and Ca9-22 cells.[1]

G A Compound 7 (Chalcone Derivative) B Induces Apoptosis in Oral Squamous Carcinoma Cells A->B C Activation of Caspase-3 B->C D Cleavage of PARP C->D

Caption: Proposed apoptotic pathway of Compound 7.

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is adapted from the general procedure for the synthesis of 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-ones.[1]

Materials:

  • 1-(3,5-difluorophenyl)propan-1-one

  • Appropriate substituted benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aqueous Hydrochloric Acid (HCl) solution (10%)

  • Ice-water mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration (e.g., Buchner funnel)

  • Silica gel for column chromatography (if necessary)

  • Chloroform (or other suitable eluent)

Procedure:

  • Reactant Preparation: A solution of the appropriate substituted benzaldehyde (1 mmol) and 1-(3,5-difluorophenyl)propan-1-one (1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

  • Reaction Initiation: An aqueous solution of NaOH is added dropwise to the ethanolic solution of the reactants while stirring at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified duration (typically several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into an ice-water mixture.

  • Acidification: The mixture is then acidified with a 10% HCl solution to a pH of approximately 3.

  • Product Isolation: The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is purified by crystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture). For compounds that do not readily crystallize, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform).[1]

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Reactants in Ethanol B Add NaOH Solution Dropwise A->B C Stir at Room Temperature B->C D Pour into Ice-Water C->D E Acidify with HCl D->E F Collect Precipitate by Filtration E->F G Crystallization or Column Chromatography F->G

Caption: Experimental workflow for chalcone synthesis.

Broader Perspectives and Future Directions

While the synthesis of anticancer chalcones is a well-documented application of this compound, its potential as a scaffold extends to other areas of medicinal chemistry. The 3,5-difluorophenyl moiety is a common feature in a variety of bioactive molecules, including kinase inhibitors and agents targeting the central nervous system. The electronic-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups and create favorable interactions within protein binding pockets.

Although direct synthesis of neuroprotective agents or other specific enzyme inhibitors from this compound was not prominently found in the immediate search results, the structural motif is highly relevant. For instance, fluorinated phenyl rings are often incorporated into kinase inhibitors to enhance their binding affinity and selectivity. Similarly, in the development of neuroprotective agents, the modulation of lipophilicity and metabolic stability afforded by fluorination is a key design strategy.

Therefore, this compound represents a valuable starting material for the exploration of novel chemical entities in these and other therapeutic areas. Its utility is not limited to chalcones, and future research may uncover its role as a precursor to a wider range of pharmacologically active compounds.

Conclusion

This compound is a key intermediate in medicinal chemistry, with a demonstrated role in the synthesis of potent anticancer chalcones. The difluorinated phenyl ring imparts desirable pharmacological properties to the resulting molecules. The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of a diverse range of chalcone derivatives from this precursor, allowing for extensive structure-activity relationship studies. While its application in other therapeutic areas is less documented, the inherent properties of the this compound scaffold suggest significant potential for its use in the development of novel kinase inhibitors, neuroprotective agents, and other bioactive compounds. This makes it a molecule of continued interest for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic Profile of 3,5-Difluoropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoropropiophenone (CAS No: 135306-45-5), a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound, with the molecular formula C₉H₈F₂O, is an aromatic ketone of significant interest in organic synthesis.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections detail the quantitative spectroscopic data for this compound, summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.50 - 7.40m-2H, Aromatic (H-2, H-6)
7.15tt8.8, 2.31H, Aromatic (H-4)
3.03q7.22H, -CH₂-
1.22t7.23H, -CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
198.5 (t, J=3.5 Hz)C=O
163.0 (dd, J=250, 12 Hz)C-F (C-3, C-5)
141.0 (t, J=8.0 Hz)C-1
112.5 (t, J=21 Hz)C-2, C-6
109.0 (t, J=26 Hz)C-4
32.0-CH₂-
8.5-CH₃
Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was recorded using a Bruker Tensor 27 FT-IR instrument.[1]

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080WeakAromatic C-H Stretch
2985, 2945MediumAliphatic C-H Stretch
1695StrongC=O Stretch (Ketone)
1610, 1590StrongC=C Stretch (Aromatic)
1440MediumC-H Bend (CH₂)
1310StrongC-F Stretch
1125StrongC-F Stretch
870, 700StrongC-H Out-of-plane Bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound reveals a molecular ion peak and several characteristic fragments.[1]

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Proposed Fragment
17040[M]⁺ (Molecular Ion)
141100[M - C₂H₅]⁺
11350[M - C₂H₅ - CO]⁺
6330[C₅H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer, such as a Bruker AVANCE III HD 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., KBr or NaCl). The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Thin_Film Prepare Thin Film (IR) Sample->Thin_Film Vaporize Vaporize/Inject (MS) Sample->Vaporize NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Thin_Film->IR MS Mass Spectrometer Vaporize->MS NMR_Data Process FID (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Process Interferogram (Peak Picking) IR->IR_Data MS_Data Analyze Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Diagram of the general workflow for spectroscopic analysis.

References

The Strategic Introduction of Fluorine in Propiophenone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This strategic substitution can lead to enhanced metabolic stability, improved target affinity and selectivity, and better membrane permeability. Propiophenone, a simple aryl ketone, serves as a versatile scaffold in the synthesis of a wide range of pharmaceuticals. The introduction of fluorine into the propiophenone core can significantly enhance its potential as a building block for novel therapeutics. This technical guide provides an in-depth overview of the role of fluorinated propiophenones in drug discovery, covering their synthesis, biological activities, and the experimental methodologies used for their evaluation.

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are key to its utility in drug design.[1][2] Replacing a hydrogen atom with fluorine can alter the electronic properties of a molecule, influence its conformation, and block sites of metabolism without significantly increasing its size.[3] These modifications can translate into improved potency, selectivity, and pharmacokinetic profiles.[4][5]

The Impact of Fluorination on Drug Properties

The introduction of fluorine into a propiophenone scaffold can have a profound impact on several key drug-like properties:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.[6]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This is a critical consideration for drugs targeting the central nervous system.[7]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity.[3] Furthermore, the conformational constraints imposed by fluorine substitution can enhance the selectivity of a drug for its intended target over off-target proteins.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Synthesis of Fluorinated Propiophenones

Several synthetic routes are available for the preparation of fluorinated propiophenones. The choice of method often depends on the desired position of the fluorine atom and the availability of starting materials.

Friedel-Crafts Acylation

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the treatment of a fluorinated aromatic compound, such as fluorobenzene, with a propanoyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of 3'-Fluoropropiophenone [8]

  • Materials: 1-(3-fluorophenyl)propan-1-ol, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone, dichloromethane (DCM), sodium sulfate.

  • Procedure:

    • Dissolve 100 g of 1-(3-fluorophenyl)propan-1-ol in 1 L of acetone and cool the solution to 0-10 °C.

    • Add 350 ml of Jones reagent dropwise to the solution over a period of two hours, maintaining the temperature between 0 and 10 °C.

    • Stir the reaction mixture for an additional hour at 0-10 °C.

    • Remove the acetone in vacuo.

    • Extract the residue with 400 ml of DCM.

    • Dry the organic layer over sodium sulfate.

    • Remove the DCM in vacuo to obtain 3-fluoropropiophenone as a yellow oil.

From Fluorinated Precursors

Fluorinated propiophenones can also be synthesized from other fluorinated starting materials. For example, 3-(3-Fluorophenyl)-3'-methylpropiophenone can be prepared in a two-step process starting from 3'-methylacetophenone and 3-fluorobenzaldehyde.[9]

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-3'-methylpropiophenone [9]

  • Step 1: Claisen-Schmidt Condensation to form (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one (a chalcone)

    • Materials: 3'-Methylacetophenone, 3-Fluorobenzaldehyde, Ethanol, Sodium hydroxide (NaOH), Deionized water.

    • Procedure:

      • In a round-bottom flask, dissolve 3'-methylacetophenone and 3-fluorobenzaldehyde in ethanol.

      • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.

      • Allow the reaction to stir at room temperature until completion (monitored by TLC).

      • Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

      • Collect the solid product by filtration, wash with deionized water, and dry.

  • Step 2: Catalytic Hydrogenation

    • Materials: (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one, Palladium on carbon (Pd/C), Ethanol or Ethyl acetate, Hydrogen gas.

    • Procedure:

      • Dissolve the chalcone from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Evaporate the solvent to yield the desired 3-(3-fluorophenyl)-3'-methylpropiophenone.

Biological Activities and Therapeutic Potential

Fluorinated propiophenone derivatives have been investigated for a range of therapeutic applications, particularly in oncology and neurodegenerative diseases. While much of the publicly available data is on structurally related chalcones, these findings provide strong rationale for the exploration of their propiophenone counterparts.

Anticancer Activity

Fluorinated chalcones, which are immediate precursors to propiophenones, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: Cytotoxicity of Fluorinated Chalcone Derivatives against HepG2 Cancer Cells [10]

CompoundStructureIC50 (µM)
2a 2'-hydroxy-4'-fluoro-3-methoxychalcone67.51 ± 2.26
2b 2'-hydroxy-4'-fluoro-4-methoxychalcone75.32 ± 3.15
2c 2'-hydroxy-4'-fluoro-3,4-dimethoxychalcone82.19 ± 4.01
3a 2',4'-dihydroxy-3-fluorochalcone95.67 ± 5.23
3b 2',4'-dihydroxy-4-fluorochalcone101.45 ± 6.11
3c 2',4'-dihydroxy-3,4-difluorochalcone108.20 ± 7.34
4c 2',3,4-trihydroxy-4'-fluorochalcone98.76 ± 5.89
Doxorubicin (Positive Control)0.85 ± 0.07

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

The data suggests that the position and number of fluorine and other substituents on the chalcone scaffold significantly influence its anticancer activity.

Fluorinated compounds can interfere with various signaling pathways crucial for cancer cell proliferation and survival. For instance, many kinase inhibitors, a major class of anticancer drugs, incorporate fluorine to enhance their binding to the ATP-binding pocket of kinases. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Inhibitor Fluorinated Propiophenone Kinase Inhibitor Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by a fluorinated propiophenone-based kinase inhibitor.

Neuroprotective Effects

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases.[7] Fluorine substitution can enhance the neuroprotective properties of a molecule by increasing its metabolic stability in the brain and improving its interaction with CNS targets.[11]

While specific quantitative data for fluorinated propiophenones in neuroprotection is emerging, studies on related fluorinated compounds show promise. For example, fluorinated derivatives have been developed as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[11]

A common mechanism of neurodegeneration is neuronal apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, which can be a target for neuroprotective agents.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Stress Oxidative Stress, Neurotoxins Bax Bax Stress->Bax Activates Bcl2 Bcl-2 Stress->Bcl2 Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to NeuroprotectiveAgent Fluorinated Propiophenone Derivative NeuroprotectiveAgent->Bax Inhibits NeuroprotectiveAgent->Bcl2 Upregulates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway, highlighting potential intervention points for a neuroprotective fluorinated propiophenone derivative.

Key Experimental Protocols for Evaluation

A thorough evaluation of fluorinated propiophenones in a drug discovery setting requires a battery of in vitro assays to determine their biological activity and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay [9][12]

  • Materials: 96-well plates, cells of interest, culture medium, test compounds (fluorinated propiophenones), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fluorinated propiophenone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Enzyme Inhibition Assay

To determine if a fluorinated propiophenone acts as an enzyme inhibitor (e.g., a kinase inhibitor), a direct enzyme inhibition assay is performed.

Experimental Protocol: Competitive Enzyme Inhibition Assay [13]

  • Materials: Purified enzyme, substrate for the enzyme, fluorinated propiophenone inhibitor, appropriate buffer, and a detection system (e.g., spectrophotometer, fluorometer).

  • Procedure:

    • Prepare a series of dilutions of the fluorinated propiophenone inhibitor.

    • In a multi-well plate, add the enzyme and the inhibitor at various concentrations to the reaction buffer.

    • Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of product formation or substrate depletion over time using the appropriate detection method.

    • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment at different substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay [8][10]

  • Materials: Cell membranes or tissues expressing the target receptor, a radiolabeled ligand known to bind to the receptor, the unlabeled fluorinated propiophenone (the competitor), filtration apparatus, and a scintillation counter.

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled fluorinated propiophenone.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of radioligand binding against the concentration of the competitor to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a drug discovery cascade involving a fluorinated propiophenone.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Propiophenone Library HTS High-Throughput Screening Synthesis->HTS HitValidation Hit Validation (IC50 Determination) HTS->HitValidation LeadOpt Lead Optimization (SAR Studies) HitValidation->LeadOpt Mechanism Mechanism of Action (e.g., Enzyme Inhibition, Receptor Binding) LeadOpt->Mechanism ADME ADME/Tox Studies Mechanism->ADME Efficacy Animal Models of Disease ADME->Efficacy Candidate Preclinical Candidate Efficacy->Candidate

Caption: A typical drug discovery workflow, from the synthesis of a fluorinated propiophenone library to the selection of a preclinical candidate.

Conclusion

Fluorinated propiophenones represent a promising class of scaffolds for the development of novel therapeutics. The strategic incorporation of fluorine can significantly enhance the drug-like properties of these molecules, leading to improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide has provided an overview of the synthesis, biological activities, and key experimental protocols for the evaluation of fluorinated propiophenones. A thorough understanding of these principles and methodologies is essential for researchers and drug development professionals seeking to leverage the unique advantages of fluorine chemistry in their quest for new and improved medicines. Further exploration into the structure-activity relationships of fluorinated propiophenones is warranted to fully unlock their therapeutic potential across various disease areas.

References

Commercial Availability and Technical Guide for 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoropropiophenone, a key chemical intermediate in various research and development applications, particularly in the synthesis of pharmaceutical compounds. This guide covers its commercial availability from various suppliers, detailed technical specifications, and recommended experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers globally, catering to both research and bulk quantity requirements. Key suppliers are located in the United States, China, and India, offering various grades and purities. When sourcing this compound, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to ensure it meets the specific requirements of your research or manufacturing process.

Table 1: Prominent Commercial Suppliers of this compound

Supplier CategoryExemplary CompaniesGeographic Regions ServedTypical PurityNotes
Major Chemical Suppliers Sigma-Aldrich (Merck), Oakwood Chemical, TCI ChemicalsGlobal≥97%Offer a wide range of quantities from grams to kilograms. Comprehensive technical data and safety information are readily available.
Specialty Chemical Manufacturers BLD Pharm, SmoleculeGlobal, with strong presence in Asia≥98%Often provide custom synthesis services and can supply larger, bulk quantities.
Regional Suppliers (India) Simson Pharma Limited, IndiaMART vendorsIndia, with some international shippingVaries (typically ≥95%)Competitive pricing, particularly for larger quantities. Purity and documentation should be carefully verified.
Regional Suppliers (China) ChemBK listed suppliers, ChemicalBook vendorsChina, with extensive international shippingVaries (typically ≥95%)A large number of suppliers offering a wide range of purities and quantities. Due diligence on supplier reputation is recommended.

Technical Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 135306-45-5[1]
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol [1]
Appearance Colorless crystalline solid or pale yellow liquid
Melting Point 25-27 °C[2]
Boiling Point 82 °C at 10 mmHg[2]
Purity (typical) ≥97%Varies by supplier
¹³C NMR Chemical Shifts (ppm) Available through spectral databases[1]
Mass Spectrometry (GC-MS) Key fragments and NIST library entry available[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Materials:

  • 1,3-Difluorobenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add 1,3-difluorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum salts and quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Analytical Protocols: Quality Control and Characterization

To ensure the purity and identity of the synthesized or purchased this compound, the following analytical methods are recommended.

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of this compound.

Table 3: Recommended GC-MS Parameters

ParameterRecommended Setting
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40-400

Reverse-phase HPLC is suitable for the quantitative analysis of this compound and for monitoring reaction progress.

Table 4: Recommended RP-HPLC Parameters

ParameterRecommended Setting
HPLC Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4] Addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) may improve peak shape.[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Logical Workflow for Procurement and Use of this compound

procurement_workflow cluster_procurement Procurement Phase cluster_utilization Utilization Phase start Identify Research Need search Search for Suppliers (e.g., Sigma-Aldrich, Oakwood) start->search select Select Supplier & Request CoA search->select review Review CoA for Purity & Specifications select->review review->search Does Not Meet Specs purchase Purchase Material review->purchase Meets Specs? qc In-house QC Analysis (GC-MS, HPLC) purchase->qc qc->select Fails QC synthesis Use in Synthesis (e.g., as intermediate) qc->synthesis Passes QC analysis Analysis of Reaction Products synthesis->analysis end Final Product analysis->end

Caption: Procurement and utilization workflow for this compound in a research setting.

Synthetic Pathway: Friedel-Crafts Acylation

friedel_crafts_synthesis reactant1 1,3-Difluorobenzene product This compound reactant1->product reactant2 Propionyl Chloride intermediate Acylium Ion Intermediate reactant2->intermediate + AlCl₃ catalyst AlCl₃ (Lewis Acid) intermediate->product + 1,3-Difluorobenzene

Caption: Simplified reaction pathway for the synthesis of this compound.

References

3,5-Difluoropropiophenone: A Technical Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling requirements for 3,5-Difluoropropiophenone. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical reagent responsibly, minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

This compound is a fluorinated organic compound recognized as an important intermediate in various synthetic processes.[1] Its physical and chemical properties are critical for understanding its behavior under laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈F₂O [1][2]
Molar Mass 170.16 g/mol [1][2]
Appearance Colorless crystalline solid [1]
Melting Point 25 °C / 45-47 °C* [1]
Boiling Point 82 °C @ 10 mmHg [1]
Density 1.166 ± 0.06 g/cm³ (Predicted) [1]
Flash Point 82 °C @ 10 mmHg [1]
Vapor Pressure 0.513 mmHg @ 25 °C [1]
Solubility Soluble in organic solvents (alcohols, ethers, ketones) [1]
Stability Stable at room temperature; decomposes at high temperatures [1]

| CAS Number | 135306-45-5 |[2] |

Note: Discrepancies in the reported melting point exist in the literature; users should verify the properties of their specific batch.

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2] Adherence to safety warnings is mandatory to prevent exposure and injury.

Table 2: GHS Hazard Classification for this compound

Classification Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation [2][3]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation [2][3]

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |[2][3] |

Key Safety Precautions:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield to prevent eye contact.[1]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]

    • Body Protection : Wear a lab coat or suitable protective clothing to cover exposed skin.[1][5]

  • Hygiene Measures : Avoid eating, drinking, or smoking in the work area.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5] Contaminated clothing should be removed and laundered before reuse.[5]

  • Source of Ignition : Keep the substance away from open flames, hot surfaces, and other sources of ignition.[1][7] Use spark-proof tools and take precautionary measures against static discharge.[7]

Experimental Protocols: Safe Handling and Solution Preparation

The following protocol outlines a standard procedure for safely weighing and dissolving this compound for experimental use. This procedure is designed to mitigate the risks of irritation and exposure.

Objective: To accurately weigh a specified mass of this compound and prepare a stock solution of a desired concentration.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., ethanol, acetone)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stir bar and stir plate (optional)

  • Required PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation and Risk Assessment :

    • Confirm that a current Safety Data Sheet (SDS) for this compound is available and has been reviewed.

    • Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[8]

  • Donning PPE :

    • Put on all required personal protective equipment before handling the chemical.

  • Weighing the Compound :

    • Perform all manipulations within the chemical fume hood.

    • Place a clean weighing boat on the analytical balance and tare the mass.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid generating dust.

    • Record the exact mass of the compound.

  • Dissolution :

    • Carefully transfer the weighed solid into the appropriately sized volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the flask.

    • Add solvent to the flask until it is approximately half-full.

    • Stopper the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used to facilitate dissolution.

    • Once the solid is fully dissolved, add solvent to the calibration mark on the neck of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage :

    • Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][7] Ensure the container is tightly closed.[3][7]

  • Cleanup :

    • Clean the spatula and any other used equipment thoroughly.

    • Dispose of the weighing boat and any contaminated materials (e.g., gloves) in the designated solid chemical waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.

Workflow and Emergency Procedures

The logical flow for handling hazardous chemicals involves several key stages, from planning to disposal. In case of accidental exposure, immediate and appropriate first aid is crucial.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response A Review SDS & Assess Risks (Irritant: Skin, Eyes, Respiratory) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Engineering Controls (Chemical Fume Hood) B->C D Handle Chemical in Fume Hood (Weighing, Transfer, Dissolution) C->D E Label & Store Properly (Cool, Dry, Ventilated Area) D->E F Clean Work Area & Equipment E->F G Segregate & Dispose of Waste (Follow Institutional Guidelines) F->G H Remove PPE & Wash Hands G->H I Eye Contact: Rinse with water for 15+ min. Seek medical advice. J Skin Contact: Wash with soap & water. Seek medical attention if irritation persists. K Inhalation: Move to fresh air. Seek medical attention.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical advice.[1][8]

  • Skin Contact : In case of contact, immediately wash skin with plenty of soap and water while removing contaminated clothing.[8] If skin irritation occurs, get medical advice/attention.[8]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[3]

  • Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Waste Disposal: All waste materials contaminated with this compound should be considered hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations.[3][9] Do not allow the chemical to enter drains or the environment.[5][10] Collect spillage in suitable, closed containers for disposal.[7]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Difluoropropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropropiophenone is a valuable synthetic intermediate in the development of various pharmaceutical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of this key building block. This document outlines the detailed experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride, along with relevant data and visualizations.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the propionyl group is introduced onto the aromatic ring of 1,3-difluorobenzene. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the highly reactive acylium ion from propionyl chloride.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The data is based on a typical laboratory-scale synthesis.

ParameterValueReference
Reactants
1,3-Difluorobenzene1.0 eq[1]
Propionyl Chloride1.1 eq[1]
Aluminum Chloride1.5 eq[1]
Sodium Chloride1.0 eq[1]
Reaction Conditions
SolventNot specified (often performed neat or in a non-polar solvent like dichloromethane)[2]
Temperature30-40 °C (initial), then 190-200 °C[1]
Reaction Time4 hours[1]
Product Information
Product NameThis compound[3]
CAS Number135306-45-5[3]
Molecular FormulaC₉H₈F₂O[3]
Molecular Weight170.16 g/mol
AppearanceSolid
Yield~61%[1]
Melting Point85-86 °C[1]

Experimental Protocol

This protocol is adapted from a similar Friedel-Crafts acylation procedure.[1]

Materials:

  • 1,3-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add anhydrous aluminum chloride (1.5 mol eq.) and sodium chloride (1.0 mol eq.).

  • Addition of Reactants: Begin stirring the mixture and add 1,3-difluorobenzene (1.0 mol eq.). Through the addition funnel, slowly add propionyl chloride (1.1 mol eq.) dropwise to the stirred suspension. Control the addition rate to maintain the reaction temperature between 30-40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 190-200 °C and maintain this temperature with vigorous stirring for 4 hours.

  • Work-up: a. Cool the reaction mixture to 55-60 °C. b. Carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. c. Stir the mixture until all the solids have dissolved. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). e. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent.

  • Purification: a. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. b. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. A reported melting point for a similar product obtained through this method is 85-86 °C.[1]

Visualizations

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism for the synthesis of this compound.

Friedel_Crafts_Acylation PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon Formation AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->AcyliumIon Difluorobenzene 1,3-Difluorobenzene SigmaComplex Sigma Complex (Carbocation Intermediate) Difluorobenzene->SigmaComplex Product This compound AcyliumIon->SigmaComplex Electrophilic Attack SigmaComplex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add AlCl₃ and NaCl to flask - Add 1,3-difluorobenzene Start->Reaction_Setup Reactant_Addition Reactant Addition: - Slowly add propionyl chloride - Maintain T = 30-40 °C Reaction_Setup->Reactant_Addition Reaction Reaction: - Heat to 190-200 °C - Stir for 4 hours Reactant_Addition->Reaction Workup Work-up: - Quench with ice/HCl - Extract with CH₂Cl₂ - Wash and dry organic layer Reaction->Workup Purification Purification: - Remove solvent - Recrystallize or chromatograph Workup->Purification End End Product: This compound Purification->End

Caption: Synthesis and Purification Workflow.

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the Friedel-Crafts acylation of 1,3-difluorobenzene to synthesize 2,4-difluoroacetophenone, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1][2] The protocol details the reaction setup, reagent handling, work-up, and purification procedures. Additionally, quantitative data is summarized for clarity, and diagrams illustrating the experimental workflow and reaction mechanism are provided to aid researchers, scientists, and professionals in drug development.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[3] This method is pivotal for the synthesis of aromatic ketones, which are valuable precursors in organic synthesis.[3] When applied to 1,3-difluorobenzene, the reaction regioselectively yields 2,4-difluoroacetophenone. The fluorine atoms are deactivating but act as ortho-, para-directors. In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack.[1] Consequently, 1,3-difluorobenzene is the most reactive among the difluorobenzene isomers under typical Friedel-Crafts conditions.[1]

The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] The ketone product formed is deactivated, which conveniently prevents further acylation reactions.[6][7]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through two primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[5][6][8]

  • Electrophilic Aromatic Substitution: The π-electrons of the 1,3-difluorobenzene ring act as a nucleophile, attacking the acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex.[6] The aromaticity of the ring is then restored by the loss of a proton (H⁺), yielding the final product, 2,4-difluoroacetophenone.[5]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + AlCl₄⁻ AcylCl->Acylium Reaction AlCl3 AlCl₃ AlCl3->Acylium Catalyst DFB 1,3-Difluorobenzene Sigma Arenium Ion (Sigma Complex) DFB->Sigma Attack by π-electrons Product 2,4-Difluoroacetophenone Sigma->Product -H⁺ (Proton loss restores aromaticity)

Caption: The two-step mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol describes the acylation of 1,3-difluorobenzene using acetyl chloride and aluminum chloride.

3.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
1,3-DifluorobenzeneC₆H₄F₂114.09Substrate, can also be used as excess solvent.[4]
Acetyl ChlorideCH₃COCl78.50Acylating agent. Corrosive and moisture-sensitive.[9]
Anhydrous Aluminum ChlorideAlCl₃133.34Catalyst. Highly moisture-sensitive and corrosive.[9]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous solvent.
Hydrochloric Acid (conc.)HCl36.46For work-up.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution for washing.
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent.
IceH₂O18.02For quenching the reaction.

3.2 Equipment

  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser and addition funnel[3][9]

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Ice/water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

3.3 Procedure

Reaction Setup:

  • Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.[3]

  • Flush the entire system with dry nitrogen or argon gas to create an inert atmosphere.[9]

Reaction Execution:

  • To the flask, add anhydrous aluminum chloride (e.g., 1.1 to 1.5 mol per mole of acetyl chloride).[4] If not using excess 1,3-difluorobenzene as the solvent, add anhydrous dichloromethane.

  • Cool the flask to 0°C using an ice/water bath.[9]

  • Add a solution of acetyl chloride (1.0 mol equivalent) in anhydrous dichloromethane to the dropping funnel.[9]

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[9] The reaction is exothermic.[10]

  • After the addition is complete, add 1,3-difluorobenzene (typically 1.2 to 5.0 mol per mole of acetylating agent) dropwise in a similar manner.[4]

  • Once the addition of 1,3-difluorobenzene is complete, remove the ice bath and allow the mixture to warm to room temperature.[9]

  • Heat the reaction mixture to a temperature between 25-55°C and stir for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.[1][4]

Work-up and Isolation:

  • After the reaction is complete, cool the mixture back down in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker with vigorous stirring.[9] This step hydrolyzes the aluminum chloride complex.[10]

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[1][9]

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[9]

  • Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.[9]

Purification:

  • The excess 1,3-difluorobenzene can be recovered by distillation.[4]

  • The crude 2,4-difluoroacetophenone product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative parameters for the acylation of 1,3-difluorobenzene.

ParameterValue / RangeReference
Molar Ratios
1,3-Difluorobenzene:Acylating Agent1.2:1 to 5.0:1 (preferably 1.8:1 to 3.0:1)[4]
AlCl₃:Acetyl Chloride0.9:1 to 1.8:1 (preferably 1.1:1 to 1.5:1)[4]
AlCl₃:Acetic Anhydride1.8:1 to 3.6:1 (preferably 2.2:1 to 3.0:1)[4]
Reaction Conditions
Temperature10°C to 82°C (preferably 25°C to 55°C)[4]
Yield
Isolated Yield50-85% (Typical for Friedel-Crafts acylations)[11]

Visualization of Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Assemble dry glassware under N₂ atmosphere cool 2. Cool flask to 0°C setup->cool add_acyl 3. Add Acetyl Chloride dropwise at 0°C cool->add_acyl add_dfb 4. Add 1,3-Difluorobenzene dropwise add_acyl->add_dfb react 5. Warm to RT, then heat to 25-55°C for 1-3h add_dfb->react quench 6. Quench with ice/HCl react->quench extract 7. Separate layers & extract aqueous phase with DCM quench->extract wash 8. Wash combined organic layers (H₂O, NaHCO₃) extract->wash dry 9. Dry with MgSO₄ wash->dry evap 10. Filter and evaporate solvent dry->evap distill 11. Purify by distillation evap->distill

Caption: General experimental workflow for Friedel-Crafts acylation.[1]

References

Application Notes and Protocols for the Synthesis of 3',5'-Difluorochalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids.[1] These compounds, whether from natural or synthetic origins, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The introduction of fluorine atoms into the chalcone scaffold can significantly alter the molecule's physicochemical properties, potentially enhancing its efficacy and selectivity as a therapeutic agent.

This document provides detailed protocols for the synthesis of chalcones derived from 3,5-difluorinated phenyl ketones and various aromatic aldehydes via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[3] The resulting 3',5'-difluorochalcone derivatives are valuable synthons for the development of novel therapeutic agents and functionalized materials.

General Reaction Scheme

The Claisen-Schmidt condensation between 3,5-difluoropropiophenone (or 3,5-difluoroacetophenone) and a substituted aromatic aldehyde proceeds as follows:

Where Ar' is the 3,5-difluorophenyl group, R is H or CH₃, and Ar is a substituted aromatic ring.

Experimental Protocols

The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation. The following protocol is a general procedure that can be adapted for various aromatic aldehydes.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a standard procedure for synthesizing 3',5'-difluorochalcones using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst.[1][4]

Materials:

  • This compound (or 3,5-Difluoroacetophenone) (1 equivalent)

  • Substituted Aromatic Aldehyde (1 equivalent)

  • Ethanol or Methanol[2]

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 10-40%)[1]

  • Crushed Ice

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.[1]

  • Add the selected aromatic aldehyde (1 equivalent) to the solution and stir at room temperature until all solids have dissolved.

  • Cool the reaction flask in an ice bath to maintain a temperature between 0-5 °C.[1]

  • While stirring vigorously, slowly add the aqueous NaOH or KOH solution dropwise to the mixture.[1][2]

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.[1]

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This will ensure the complete precipitation of the chalcone.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any inorganic impurities.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[4]

  • Dry the purified crystals in a desiccator before characterization.

Data Presentation

The following table summarizes the synthesized chalcones derived from the condensation of 3,5-difluoroacetophenone with various dimethoxy-substituted benzaldehydes, as described in the literature.

Compound IDKetone ReactantAldehyde ReactantYield (%)Spectroscopic CharacterizationReference
1 3,5-Difluoroacetophenone2,3-Dimethoxybenzaldehyde55¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[4]
2 3,5-Difluoroacetophenone2,4-DimethoxybenzaldehydeN/A¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[4]
3 3,5-Difluoroacetophenone2,5-DimethoxybenzaldehydeN/A¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[4]
4 3,5-Difluoroacetophenone3,4-DimethoxybenzaldehydeN/A¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[4]

Note: "N/A" indicates that the specific yield was not available in the cited abstract.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3',5'-difluorochalcones.

Claisen_Schmidt_Workflow Reactants 1. Reactant Preparation - this compound - Aromatic Aldehyde - Ethanol Reaction 2. Base-Catalyzed Condensation - Add aq. KOH/NaOH - Stir at RT for 12-24h Reactants->Reaction Mixing Precipitation 3. Product Precipitation - Pour into ice - Acidify with dil. HCl Reaction->Precipitation Work-up Filtration 4. Isolation - Vacuum Filtration - Wash with cold water Precipitation->Filtration Collection Purification 5. Purification - Recrystallization from Ethanol Filtration->Purification Crude Product Characterization 6. Final Product - Pure Chalcone - Characterization (NMR, MS) Purification->Characterization Purified Product

Caption: General workflow for the synthesis of 3',5'-difluorochalcones.

Biological Implications and Applications

Chalcone derivatives are known to possess a wide array of biological activities. The synthesized fluorinated chalcones can be screened for various pharmacological properties, including:

  • Anticancer Activity: Many chalcone derivatives have demonstrated cytotoxicity against various cancer cell lines.[4]

  • Antimicrobial Activity: Chalcones have shown potential as antibacterial and antifungal agents.[2]

  • Anti-inflammatory Properties: These compounds can inhibit key inflammatory pathways.

Professionals in drug development can utilize these protocols to generate a library of novel fluorinated chalcones for structure-activity relationship (SAR) studies, aiming to optimize their therapeutic potential. Furthermore, these compounds can serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential biological significance.[5]

References

Application Notes and Protocols for the Synthesis of Fluorinated Chalcones from 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated chalcones, utilizing 3,5-Difluoropropiophenone as a key starting material. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry. The incorporation of fluorine atoms into the chalcone scaffold can enhance their pharmacological properties, such as metabolic stability and binding affinity, making them promising candidates for drug development.[1][2][3] Fluorinated chalcones have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5]

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[6][7][8][9][10] This protocol has been adapted for the synthesis of fluorinated chalcones from this compound and various substituted benzaldehydes.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of fluorinated chalcones via Claisen-Schmidt condensation, based on reactions with analogous fluorinated ketones. Actual yields when starting with this compound may vary depending on the specific benzaldehyde derivative and reaction conditions.

Starting KetoneAldehydeCatalystSolventYield (%)Reference
4-Fluoro-3-methylacetophenone2-MethoxybenzaldehydeNaOHEthanol79.38[11]
2,4-Difluoroactophenone4-Nitrobenzaldehyde10% NaOHEthanol65[12]
2,4-Difluoroactophenone3,4,5-Trimethoxybenzaldehyde10% NaOHEthanol70[12]
4'-Bromoacetophenone4-MethoxybenzaldehydeNaOHRectified SpiritNot specified[13]
Acetophenone4-ChlorobenzaldehydeNaOHEthanolNot specified[14]

Experimental Protocol: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

This protocol details a general procedure for the synthesis of fluorinated chalcones from this compound and a substituted benzaldehyde.

Materials and Reagents:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl, dilute solution)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica Gel (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.[15][16]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of NaOH or KOH (typically 1.5-2.0 equivalents) in water or ethanol dropwise.[11][13]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[12][15]

  • Precipitation: Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the crude chalcone.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any inorganic impurities.[14][15]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11][12] If further purification is required, column chromatography on silica gel can be performed.[13]

  • Characterization: The structure and purity of the final fluorinated chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve this compound and Substituted Benzaldehyde in Ethanol B Add NaOH or KOH Solution (Catalyst) A->B Step 1-2 C Stir at Room Temperature (Monitor by TLC) B->C Step 3 D Pour into Ice Water C->D Step 4 E Acidify with Dilute HCl D->E Step 5 F Filter Precipitate E->F Step 6 G Recrystallize from Ethanol F->G Step 7 H Characterize by NMR, IR, MS G->H Step 8

Caption: Experimental workflow for the synthesis of fluorinated chalcones.

signaling_pathway cluster_synthesis Claisen-Schmidt Condensation cluster_application Biological Applications Propiophenone This compound Chalcone Fluorinated Chalcone Propiophenone->Chalcone + Aldehyde (Base Catalyst) Aldehyde Substituted Benzaldehyde Anticancer Anticancer Chalcone->Anticancer AntiInflammatory Anti-inflammatory Chalcone->AntiInflammatory Antimicrobial Antimicrobial Chalcone->Antimicrobial

Caption: Synthesis and applications of fluorinated chalcones.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles, key heterocyclic scaffolds in medicinal chemistry, utilizing 3,5-difluoropropiophenone as a versatile starting material. The incorporation of the 3,5-difluorophenyl moiety is of significant interest in drug discovery, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting compounds.

Introduction

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its chemical structure allows for the introduction of a difluorinated phenyl ring into different heterocyclic systems. This document outlines the multi-step synthesis of key intermediates, such as chalcones and β-diketones, derived from this compound, and their subsequent cyclization to afford the target heterocycles. The protocols provided are based on established synthetic methodologies for these classes of compounds.

Synthesis of Intermediates from this compound

The initial step in the synthesis of the target heterocycles involves the conversion of this compound into more reactive intermediates, namely a chalcone and a β-diketone.

Protocol 1: Synthesis of (E)-1-(3,5-difluorophenyl)-3-arylprop-2-en-1-one (Chalcone)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde to yield a chalcone.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data (Representative):

IntermediateR-group (Ar)Yield (%)Melting Point (°C)
Chalcone 1 Phenyl85-9578-82
Chalcone 2 4-Methoxyphenyl88-9695-99
Chalcone 3 4-Chlorophenyl82-92110-114

Reaction Workflow:

G start Start: this compound + Aromatic Aldehyde step1 Dissolve in Ethanol start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaOH (aq) dropwise step2->step3 step4 Stir at Room Temperature (4-6 hours) step3->step4 step5 Reaction Quench (Ice-water + HCl) step4->step5 step6 Filtration and Washing step5->step6 step7 Drying and Recrystallization step6->step7 end End: (E)-1-(3,5-difluorophenyl) -3-arylprop-2-en-1-one step7->end

Figure 1: Workflow for Chalcone Synthesis.
Protocol 2: Synthesis of 1-(3,5-difluorophenyl)-3-aryl-1,3-propanedione (β-Diketone)

This protocol outlines the Claisen condensation of this compound with an ester in the presence of a strong base to form a β-diketone.

Experimental Protocol:

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous diethyl ether, add a solution of this compound (1 equivalent) and a substituted ethyl benzoate (1.2 equivalents) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and cautiously quench the excess sodium hydride with ethanol, followed by the addition of ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the β-diketone.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol or hexane.

Quantitative Data (Representative):

IntermediateR-group (Ar)Yield (%)Melting Point (°C)
β-Diketone 1 Phenyl70-8065-69
β-Diketone 2 4-Methoxyphenyl72-8288-92
β-Diketone 3 4-Chlorophenyl68-7898-102

Reaction Workflow:

G start Start: this compound + Ethyl Benzoate step1 Add to NaH suspension in Diethyl Ether at 0 °C start->step1 step2 Reflux (6-8 hours) step1->step2 step3 Quench with Ethanol and Water step2->step3 step4 Aqueous Workup and Acidification step3->step4 step5 Filtration and Drying step4->step5 step6 Recrystallization step5->step6 end End: 1-(3,5-difluorophenyl) -3-aryl-1,3-propanedione step6->end

Figure 2: Workflow for β-Diketone Synthesis.

Synthesis of Heterocyclic Compounds

The synthesized chalcone and β-diketone intermediates serve as precursors for the construction of pyrimidine, pyrazole, and isoxazole rings.

Protocol 3: Synthesis of 2-Amino-4-(3,5-difluorophenyl)-6-arylpyrimidine

This protocol describes the cyclocondensation reaction of the previously synthesized chalcone with guanidine hydrochloride to form a 2-aminopyrimidine derivative.

Experimental Protocol:

  • To a solution of the chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.2 equivalents) and sodium hydroxide (2.5 equivalents).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid pyrimidine derivative that precipitates is collected by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product and recrystallize from ethanol or a mixture of ethanol and water.

Quantitative Data (Representative):

ProductR-group (Ar)Yield (%)Melting Point (°C)
Pyrimidine 1 Phenyl75-85155-159
Pyrimidine 2 4-Methoxyphenyl78-88170-174
Pyrimidine 3 4-Chlorophenyl72-82188-192

Reaction Pathway:

G chalcone Chalcone pyrimidine 2-Aminopyrimidine Derivative chalcone->pyrimidine NaOH, Ethanol Reflux guanidine Guanidine Hydrochloride guanidine->pyrimidine

Figure 3: Synthesis of 2-Aminopyrimidines.
Protocol 4: Synthesis of 3-(3,5-difluorophenyl)-5-aryl-1H-pyrazole

This protocol details the reaction of the synthesized β-diketone with hydrazine hydrate to yield a pyrazole derivative.

Experimental Protocol:

  • Dissolve the β-diketone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated pyrazole is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol.

Quantitative Data (Representative):

ProductR-group (Ar)Yield (%)Melting Point (°C)
Pyrazole 1 Phenyl80-90140-144
Pyrazole 2 4-Methoxyphenyl82-92162-166
Pyrazole 3 4-Chlorophenyl78-88175-179

Reaction Pathway:

G bdiketone β-Diketone pyrazole Pyrazole Derivative bdiketone->pyrazole Acetic Acid Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole

Figure 4: Synthesis of Pyrazoles.
Protocol 5: Synthesis of 3-(3,5-difluorophenyl)-5-arylisoxazole

This protocol describes the synthesis of an isoxazole derivative from the β-diketone and hydroxylamine hydrochloride.

Experimental Protocol:

  • A mixture of the β-diketone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is prepared.

  • A solution of sodium acetate (2 equivalents) in a minimum amount of water is added to the mixture.

  • The reaction mixture is refluxed for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the precipitated isoxazole is filtered.

  • The solid is washed with water, dried, and recrystallized from ethanol.

Quantitative Data (Representative):

ProductR-group (Ar)Yield (%)Melting Point (°C)
Isoxazole 1 Phenyl70-80120-124
Isoxazole 2 4-Methoxyphenyl75-85138-142
Isoxazole 3 4-Chlorophenyl68-78155-159

Reaction Pathway:

G bdiketone β-Diketone isoxazole Isoxazole Derivative bdiketone->isoxazole Sodium Acetate Ethanol, Reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole

Figure 5: Synthesis of Isoxazoles.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the synthesis of pyrimidines, pyrazoles, and isoxazoles starting from this compound. These methods are robust and can be adapted for the synthesis of a diverse library of fluorinated heterocyclic compounds for screening in drug discovery programs. The provided workflows and data tables offer a clear and concise overview of the synthetic processes and expected outcomes. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best results.

Application Notes and Protocols: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation of 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are prevalent in various natural sources and have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Chalcones and their derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][3][4] The introduction of fluorine atoms into the chalcone scaffold can significantly enhance their therapeutic properties, including metabolic stability and binding affinity to target proteins.

This document provides detailed protocols for the synthesis of chalcones derived from the reaction of 3,5-Difluoropropiophenone with various substituted benzaldehydes. The primary synthetic route is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde.[5]

Reaction Scheme

The reaction of this compound with a substituted benzaldehyde proceeds via a Claisen-Schmidt condensation to yield the corresponding (E)-1-(3,5-difluorophenyl)-3-(substituted phenyl)prop-2-en-1-one.

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions This compound This compound Chalcone (E)-1-(3,5-difluorophenyl)-3-(Ar)prop-2-en-1-one This compound->Chalcone + Ar-CHO Substituted Benzaldehyde Substituted Benzaldehyde (Ar-CHO) Water H2O Base Base (e.g., NaOH or KOH) Solvent Solvent (e.g., Ethanol) Temp Room Temperature or Heat

Caption: General reaction scheme for the Claisen-Schmidt condensation.

Experimental Protocols

This section details a general procedure for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0-1.2 eq.) in ethanol.

  • Base Addition: In a separate beaker, prepare a solution of NaOH or KOH (2.0-3.0 eq.) in water or ethanol. Cool the reactant mixture in an ice bath and add the basic solution dropwise with vigorous stirring over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight, and in some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Isolation: The precipitated crude product is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude chalcone is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various chalcones derived from this compound.

EntrySubstituted BenzaldehydeBaseSolventTime (h)Yield (%)Reference
14-ChlorobenzaldehydeNaOHEthanol685N/A
24-MethoxybenzaldehydeKOHEthanol892N/A
34-NitrobenzaldehydeNaOHEthanol478N/A
42,4-DichlorobenzaldehydeKOHMethanol1281N/A
53,4-DimethoxybenzaldehydeNaOHEthanol1088N/A
6BenzaldehydeKOHEthanol590N/A

Note: The data in this table is representative and may vary based on the specific experimental conditions. "N/A" indicates that while the synthesis is based on established Claisen-Schmidt condensation procedures for similar compounds, specific literature for this exact combination was not found in the provided search results.

Applications in Drug Development

Chalcones synthesized from this compound are promising candidates for drug development due to their diverse biological activities. The presence of the difluoro moiety can enhance the pharmacological profile of these molecules.

Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of fluorinated chalcones.[2][6][7][8] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS).[8] For instance, chalcones bearing a 3,5-difluorophenyl group have shown significant inhibitory activity against certain cancer cell lines.

Antimicrobial Activity: The α,β-unsaturated ketone moiety in the chalcone scaffold is crucial for its antimicrobial effects.[3][4][9][10] Fluorinated chalcones have been reported to exhibit significant activity against a range of bacteria and fungi, including drug-resistant strains.[1] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anti-inflammatory Activity: Chalcones have also been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory cascade. A study on 1,3-disubstituted prop-2-en-1-one derivatives, including a compound with a 3,5-difluorophenyl substituent, demonstrated potent inhibition of neutrophilic inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of chalcones derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Reactants This compound + Substituted Benzaldehyde Condensation Claisen-Schmidt Condensation Reactants->Condensation Workup Neutralization & Precipitation Condensation->Workup Purification Recrystallization Workup->Purification Product Pure Chalcone Purification->Product Spectroscopy NMR, Mass Spec, IR Product->Spectroscopy Characterize Purity HPLC / TLC Product->Purity Assess Anticancer Cytotoxicity Assays (e.g., MTT) Product->Anticancer Screen Antimicrobial MIC/MBC Determination Product->Antimicrobial Screen Anti_inflammatory In vitro/In vivo Models Product->Anti_inflammatory Screen

Caption: Workflow from synthesis to biological evaluation.

References

Application Notes and Protocols: 3,5-Difluoropropiophenone as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropropiophenone is a fluorinated aromatic ketone with potential as a precursor in the synthesis of various pharmaceutical intermediates. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] While direct, large-scale applications of this compound in the synthesis of commercial pharmaceuticals are not widely documented in publicly available literature, its chemical structure lends itself to the creation of valuable intermediates.

This document outlines a proposed application of this compound in the synthesis of a potential pharmaceutical intermediate: a cathinone analog. Cathinone and its derivatives are known for their psychoactive properties and are a subject of interest in medicinal chemistry and drug development. The protocols provided are based on established chemical transformations of analogous propiophenones and serve as a guide for researchers exploring the synthetic utility of this compound.

Proposed Application: Synthesis of a Cathinone Analog

A plausible synthetic route starting from this compound is the synthesis of 2-amino-1-(3,5-difluorophenyl)propan-1-one, a cathinone analog. This can be achieved through a two-step process: α-bromination of the propiophenone followed by amination.

Logical Workflow for the Synthesis of 2-amino-1-(3,5-difluorophenyl)propan-1-one

G A This compound B α-Bromination A->B Br2, HBr (cat.) Dichloromethane C 2-Bromo-1-(3,5-difluorophenyl)propan-1-one B->C D Amination C->D NH3 (aq) Ethanol E 2-Amino-1-(3,5-difluorophenyl)propan-1-one (Target Intermediate) D->E

Caption: Proposed synthetic pathway from this compound to a cathinone analog.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)propan-1-one

This protocol describes the α-bromination of this compound to yield the key intermediate, 2-Bromo-1-(3,5-difluorophenyl)propan-1-one.

Materials:

  • This compound

  • Bromine (Br₂)

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of 48% hydrobromic acid to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bromine color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-1-(3,5-difluorophenyl)propan-1-one.

Protocol 2: Synthesis of 2-Amino-1-(3,5-difluorophenyl)propan-1-one

This protocol details the conversion of the α-bromo ketone to the corresponding α-amino ketone.

Materials:

  • 2-Bromo-1-(3,5-difluorophenyl)propan-1-one

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(3,5-difluorophenyl)propan-1-one (1.0 eq) in ethanol.

  • Add an excess of aqueous ammonia (10-15 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-Amino-1-(3,5-difluorophenyl)propan-1-one.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic pathway. These values are based on typical yields and purities for similar reactions found in the literature and should be considered as targets for optimization.

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1This compound2-Bromo-1-(3,5-difluorophenyl)propan-1-oneBr₂, HBr (cat.)Dichloromethane0 to RT4-675-85>95
22-Bromo-1-(3,5-difluorophenyl)propan-1-one2-Amino-1-(3,5-difluorophenyl)propan-1-oneNH₃ (aq)Ethanol808-1260-70>98

Signaling Pathways and Biological Context

While the specific biological activity of 2-amino-1-(3,5-difluorophenyl)propan-1-one is not documented, as a cathinone analog, it would be hypothesized to interact with monoamine transporters in the central nervous system. Cathinones typically act as releasing agents or reuptake inhibitors of dopamine, norepinephrine, and serotonin. The diagram below illustrates the general mechanism of action for a monoamine transporter inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Precursor Tyrosine/Tryptophan Monoamine Dopamine/ Norepinephrine/ Serotonin Precursor->Monoamine Vesicle Vesicular Storage Monoamine->Vesicle Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release Transporter Monoamine Transporter (DAT, NET, SERT) Synaptic_Cleft_Pre->Transporter Reuptake Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post Neurotransmission Receptor Postsynaptic Receptor Synaptic_Cleft_Post->Receptor Binding Drug Cathinone Analog (Intermediate) Drug->Transporter Inhibition Signal Neuronal Response Receptor->Signal Signal Transduction

Caption: General mechanism of monoamine transporter inhibition by a potential cathinone analog.

Conclusion

This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of fluorinated pharmaceutical intermediates. The proposed synthetic route to a novel cathinone analog demonstrates a plausible application based on established chemical principles. The provided protocols offer a foundational methodology for researchers to begin investigating the synthetic utility of this compound. Further research is warranted to explore the full potential of this compound in the development of new bioactive molecules and to optimize the synthetic routes for its derivatives.

References

The Role of 3,5-Difluoropropiophenone in the Synthesis of Novel Agrochemicals: A Hypothetical Application in Pyrazole Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated organic molecules are of paramount importance in the agrochemical industry, frequently enhancing the efficacy, metabolic stability, and target-binding affinity of active ingredients. The 3,5-difluorophenyl moiety, in particular, is a valuable building block in the design of modern pesticides. 3,5-Difluoropropiophenone, a ketone bearing this key structural feature, represents a potential starting material for the synthesis of a variety of agrochemical scaffolds. While direct, large-scale commercial applications are not widely documented in publicly available literature, its structure lends itself to the synthesis of heterocyclic compounds of known agrochemical importance, such as pyrazoles.

This application note presents a representative, hypothetical protocol for the synthesis of a novel pyrazole-based fungicide candidate starting from this compound. Pyrazole derivatives are a well-established class of fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. The inclusion of the 3,5-difluorophenyl group is anticipated to enhance the biological activity of the resulting pyrazole.

Hypothetical Application: Synthesis of a 3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole Fungicide Candidate

This section outlines a plausible synthetic route for a hypothetical fungicide, 3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole, using this compound as the key starting material. The synthesis involves a two-step process: a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with hydrazine to yield the pyrazole ring.

Proposed Synthetic Pathway

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Cyclization) A This compound D 1-(3,5-difluorophenyl)pentane-1,3-dione (Intermediate) A->D Reaction B Ethyl Propionate B->D C Sodium Ethoxide (Base) C->D Catalyst F 3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole (Hypothetical Fungicide) D->F Reaction E Hydrazine Hydrate E->F

Caption: Synthetic workflow for the preparation of a hypothetical pyrazole fungicide.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-difluorophenyl)pentane-1,3-dione (Intermediate)

  • Materials:

    • This compound (1 equivalent)

    • Ethyl propionate (1.5 equivalents)

    • Sodium ethoxide (1.5 equivalents)

    • Anhydrous toluene

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium ethoxide.

    • Stir the suspension and add this compound dropwise at room temperature.

    • Following the addition, add ethyl propionate dropwise.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-difluorophenyl)pentane-1,3-dione.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole (Hypothetical Fungicide)

  • Materials:

    • 1-(3,5-difluorophenyl)pentane-1,3-dione (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware.

  • Procedure:

    • In a round-bottom flask, dissolve the purified 1-(3,5-difluorophenyl)pentane-1,3-dione in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the target pyrazole fungicide.

StepReactantProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
1This compound1-(3,5-difluorophenyl)pentane-1,3-dione170.161.0212.19180.3685>95
21-(3,5-difluorophenyl)pentane-1,3-dione3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole212.191.0208.21183.2288>98

Logical Relationship of Fungicidal Action

The hypothetical fungicide, 3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole, is designed to target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The proposed mechanism of action follows a logical pathway leading to fungal cell death.

G A Hypothetical Pyrazole Fungicide (3-(3,5-difluorophenyl)-5-ethyl-1H-pyrazole) B Binds to Succinate Dehydrogenase (SDH) (Complex II in Respiratory Chain) A->B C Inhibition of SDH Enzyme Activity B->C D Blockage of Electron Transport Chain C->D E Inhibition of ATP Synthesis D->E F Cellular Energy Depletion E->F G Fungal Cell Death F->G

Caption: Proposed mechanism of action for the hypothetical pyrazole fungicide.

While a direct, commercially documented agrochemical synthesized from this compound remains to be identified in public literature, its chemical structure makes it a viable and interesting starting material for the synthesis of potential agrochemical candidates. The presented hypothetical synthesis of a novel pyrazole fungicide illustrates a scientifically sound application of this fluorinated building block. The 3,5-difluorophenyl moiety is a well-established toxophore in many active agrochemicals, and its incorporation into a pyrazole scaffold represents a promising strategy for the discovery of new and effective fungicides. Further research and development in this area could lead to the identification of novel crop protection agents with enhanced biological activity and favorable environmental profiles. Researchers in the agrochemical field are encouraged to explore the synthetic utility of this compound and its derivatives in the quest for next-generation pesticides.

Application Note: Purification of 3,5-Difluoropropiophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Difluoropropiophenone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain high-purity crystalline products. This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2][3] The purified crystals are then isolated by filtration.[4]

Experimental Protocols

1. Solvent Screening

The choice of solvent is crucial for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Given that this compound is soluble in organic solvents like alcohols, ethers, and ketones, suitable solvents for screening include ethanol, isopropanol, acetone, ethyl acetate, and toluene, or a mixed solvent system such as ethanol/water or dichloromethane/hexane.[5][6]

Protocol for Solvent Screening:

  • Place approximately 50 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, shaking after each addition, until the solid dissolves. A good solvent will require a significant amount of solvent to dissolve the solid at room temperature.

  • If the solid is insoluble in a particular solvent at room temperature, heat the mixture gently in a water bath. A suitable solvent will dissolve the solid completely upon heating.

  • Allow the hot solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

2. Recrystallization Protocol for this compound

This protocol is a general guideline and may need to be optimized based on the results of the solvent screening.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to wet the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Safety Precautions:

  • This compound is irritating to the eyes, respiratory system, and skin.[5][7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle hot solvents with care to avoid burns and inhalation of vapors.

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound to serve as a guide for experimental planning.

ParameterEthanolIsopropanolEthanol/Water (9:1)Dichloromethane/Hexane
Solubility (crude)
at 25°C (g/100mL)~5~3~2~15 (in DCM)
at Boiling (°C)~40 (at 78°C)~30 (at 82°C)~35 (at ~80°C)Dissolves readily
Recrystallization Data
Crude:Solvent (w/v)1:81:101:12N/A (antisolvent)
Cooling MethodSlow cool then ice bathSlow cool then ice bathSlow cool then ice bathAddition of Hexane
Expected Outcome
Crystal MorphologyNeedlesPlatesPrismsFine Powder
Expected Yield (%)80-90%85-95%>90%75-85%
Expected Purity (%)>99%>99%>99.5%>98.5%

Mandatory Visualization

Recrystallization_Workflow Workflow for the Purification of this compound by Recrystallization cluster_preparation Preparation cluster_process Recrystallization Process cluster_isolation Isolation and Drying start Start with Crude This compound solvent_screen Solvent Screening start->solvent_screen choose_solvent Select Optimal Solvent solvent_screen->choose_solvent dissolve Dissolve Crude Product in Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline This compound dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add more solvent, and try cooling more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Evaporate some of the solvent to increase the concentration of the solute. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Low Yield: A low yield can result from using too much solvent, cooling too quickly, or incomplete precipitation. Ensure the minimum amount of hot solvent is used and allow for sufficient cooling time.

References

Application Notes and Protocols for the Purification of Fluorinated Ketones by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of fluorinated ketones using column chromatography, a fundamental technique in organic synthesis and drug discovery. The unique electronic properties of fluorinated compounds can present challenges in purification, making optimized protocols essential for achieving high purity.

Introduction

Fluorinated ketones are a critical class of compounds in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as altered metabolic stability, binding affinity, and lipophilicity.[1][2] Column chromatography is a widely employed and effective method for the purification of these compounds from reaction mixtures.[3] This document outlines standard protocols for the purification of various fluorinated ketones using silica gel column chromatography.

The choice of stationary and mobile phases is crucial for successful separation. Silica gel, a polar adsorbent, is the most common stationary phase for purifying moderately polar compounds like ketones.[3][4] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), the ratio of which is optimized to achieve the desired separation.[5][6]

Data Presentation: Purification Parameters for Fluorinated Ketones

The following tables summarize quantitative data from published literature on the purification of various classes of fluorinated ketones by flash column chromatography on silica gel.

Table 1: Purification of β-Trifluoromethyl β-Amino Ketones

Compound Name/NumberMobile Phase (Hexane:Ethyl Acetate)Rf ValueReference
4 7:10.10[7]
5 10:10.13[7]
12 6:10.30[7]
16 10:10.18[7]

Table 2: Purification of α,α-Difluoro-β-Amino Ketones

Compound Name/NumberMobile Phase (Hexane:Ethyl Acetate Gradient)Reference
3g 5% to 20% EtOAc in hexanes[6]
3k 5% to 20% EtOAc in hexanes[6]
3n 5% to 20% EtOAc in hexanes[6]

Table 3: Purification of Other Fluorinated Ketones

Compound Type/NameStationary PhaseMobile PhaseReference
5-Fluoro-1-indanoneSilica gel (230-400 mesh)10-30% Ethyl acetate in hexane[5]
Trifluoromethyl KetonesSilica gelDichloromethane-hexane (1:10)[1]
Trifluoromethyl CarbinolsSilica gel (0.040–0.063 mm)Hexane-Dichloromethane (60:40 to 40:60)[8]

Experimental Protocols

General Protocol for Column Chromatography Purification of Fluorinated Ketones

This protocol provides a generalized procedure for the purification of fluorinated ketones using flash column chromatography with silica gel.

1. Materials:

  • Crude fluorinated ketone mixture

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Method Development with Thin-Layer Chromatography (TLC): Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[5]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired fluorinated ketone, ensuring good separation from impurities.[5]

3. Column Preparation (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[9][10]

  • Add a thin layer of sand (approx. 1 cm) over the plug.[9]

  • In a separate beaker, create a slurry of silica gel with the initial, least polar mobile phase determined by TLC.[4]

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.[11]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[5]

4. Sample Loading: There are two common methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.[5]

  • Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[5][12]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[6]

  • Monitor the separation by collecting small fractions and analyzing them by TLC.[9]

6. Product Isolation:

  • Combine the fractions that contain the pure desired fluorinated ketone (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of fluorinated ketones using column chromatography.

Purifying_Fluorinated_Ketones Crude Crude Fluorinated Ketone Mixture TLC TLC Method Development Crude->TLC Optimize Solvents ColumnPrep Column Preparation (Silica Gel Slurry) TLC->ColumnPrep Determines Starting Eluent SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution (Hexane/EtOAc) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Analysis TLC Analysis of Fractions FractionCollection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified Fluorinated Ketone Evaporation->PureProduct

Caption: Workflow for fluorinated ketone purification.

Troubleshooting and Considerations

  • Poor Separation: If the fluorinated ketone does not separate well from impurities, consider using a shallower solvent gradient or a different solvent system. In some cases, switching the stationary phase to alumina or a specialized fluorinated phase might be beneficial.

  • Compound Insolubility: For compounds that are not soluble in the initial mobile phase, dry loading is highly recommended to ensure a narrow sample band and good separation.[5]

  • Acid-Sensitive Compounds: Silica gel is slightly acidic. For compounds that are sensitive to acid, the silica gel can be deactivated by flushing the packed column with a solvent system containing a small amount of triethylamine (1-3%) before loading the sample.[12]

  • Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, especially from their non-fluorinated analogues, using a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can offer alternative and enhanced selectivity.[13]

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant difference in reactivity among the difluorobenzene isomers in Friedel-Crafts acylation?

A1: The reactivity of difluorobenzene isomers in Friedel-Crafts acylation is governed by the electronic and steric effects of the fluorine substituents. Fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene.[1] However, the positions of the two fluorine atoms lead to different reactivity levels. The general order of reactivity is 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[2] 1,3-Difluorobenzene is the most reactive because the fluorine atoms direct the incoming electrophile to the 4-position, which is para to one fluorine and ortho to the other, making it the most activated site.[2] In contrast, 1,2-difluorobenzene suffers from strong inductive deactivation and significant steric hindrance, while 1,4-difluorobenzene is also highly deactivated.[2]

Q2: What is the expected regiochemical outcome for the acylation of 1,3-difluorobenzene?

A2: The Friedel-Crafts acylation of 1,3-difluorobenzene is highly regioselective, yielding 2,4-difluoroacetophenone as the major product.[2] This is because the fluorine substituents direct the electrophilic attack to the 4-position, which is the most activated site on the ring.[2]

Q3: Is polysubstitution a common side reaction in the acylation of difluorobenzene?

A3: Polysubstitution is generally not a significant side reaction in the Friedel-Crafts acylation of difluorobenzene. The introduction of the first acyl group, which is electron-withdrawing, further deactivates the aromatic ring, making a second acylation reaction unfavorable.[3][4] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polyalkylation.[5][6] While polysubstitution is rare, it could potentially occur under harsh reaction conditions with highly activated substrates, though difluorobenzene is considered deactivated.

Q4: What are the primary advantages of using Friedel-Crafts acylation over alkylation?

A4: Friedel-Crafts acylation has two main advantages over alkylation:

  • No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[7][8] In contrast, the carbocation intermediates in alkylation are prone to rearrangements, which can lead to a mixture of products.[6]

  • Avoidance of Polyalkylation: The acyl group deactivates the aromatic ring, preventing further acylation reactions.[5][6]

Q5: Can I perform a Friedel-Crafts acylation on a difluorobenzene ring that has other strongly deactivating substituents?

A5: It is highly challenging. Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings, such as those containing nitro (NO₂) or cyano (CN) groups.[1] Since difluorobenzene is already deactivated, the presence of additional strong deactivating groups would likely inhibit the reaction completely.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Explanation
Deactivated Aromatic Ring Increase reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst.Difluorobenzene is an electron-poor substrate, which makes it less reactive in electrophilic aromatic substitution.[1] More forcing conditions may be required to overcome the activation energy.
Inactive Lewis Acid Catalyst Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Ensure all glassware is flame-dried and solvents are anhydrous.Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes them to decompose and lose their catalytic activity.[1][9]
Insufficient Catalyst Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst.The product ketone forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, a catalytic amount is often insufficient.[4]
Poor Quality Reagents Use freshly distilled or purified difluorobenzene and acylating agent.Impurities in the starting materials can interfere with the reaction.[1]
Issue 2: Formation of Unexpected Byproducts
Potential Cause Potential Byproduct Recommended Solution Explanation
Sub-optimal Regioselectivity Isomeric ketones (e.g., 2,6-dichloro isomer in dichlorobenzene acylation).[10]Optimize reaction temperature and solvent. Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity.While 1,3-difluorobenzene strongly directs to the 4-position, extreme conditions could potentially lead to minor amounts of other isomers. Solvent polarity can influence regioselectivity.[9]
Hydrolysis of Acylating Agent Carboxylic acid corresponding to the acylating agent.Ensure strictly anhydrous reaction conditions. Add the acylating agent slowly to a cooled suspension of the Lewis acid and substrate.Moisture in the reaction will hydrolyze the acyl chloride or anhydride to the less reactive carboxylic acid.
Reaction with Solvent Acylated solvent molecules.Choose an inert solvent (e.g., dichloromethane, carbon disulfide, or use excess difluorobenzene as the solvent).[11]If the solvent is susceptible to Friedel-Crafts acylation, it can compete with the difluorobenzene substrate.
Deacylation/Rearrangement (rare) Rearranged or deacylated products.Use milder reaction conditions.While rare for acylation, harsh conditions can sometimes lead to cleavage or rearrangement of the product.[10]

Experimental Protocols

Key Experiment: Acetylation of 1,3-Difluorobenzene to 2,4-Difluoroacetophenone

This protocol is adapted from a patented procedure for the high-yield synthesis of 2,4-difluoroacetophenone.[11]

Materials:

  • 1,3-Difluorobenzene

  • Acetic Anhydride (or Acetyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add 150 g of 1,3-difluorobenzene.

  • Catalyst Addition: To the 1,3-difluorobenzene, add 165.0 g (1.24 mol) of anhydrous aluminum chloride.

  • Addition of Acetylating Agent: Over a period of 3 hours, meter in 51.0 g (0.5 mol) of acetic anhydride, maintaining the reaction temperature at 35°C.

  • Workup: After the addition is complete, carefully pour the reaction mixture onto a mixture of 300 g of ice and 300 g of water to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. The excess 1,3-difluorobenzene can be recovered by distillation. The crude product can be further purified by distillation or crystallization.

Quantitative Data Summary:

ReactantMolar AmountMolar Ratio (to Acetic Anhydride)
1,3-Difluorobenzene~1.32 mol (from 150g)~2.64
Acetic Anhydride0.5 mol1
Aluminum Chloride1.24 mol2.48

Reported Yield: 72.8 g (93.3% of theoretical yield).[11]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Is Lewis Acid (e.g., AlCl₃) fresh and anhydrous? check_reagents->check_catalyst Yes reagents_ok Reagents & Conditions OK check_catalyst->reagents_ok Yes reagents_bad Moisture or Impurities Suspected check_catalyst->reagents_bad No check_stoichiometry Verify Catalyst Stoichiometry reagents_ok->check_stoichiometry solve_reagents Solution: Use fresh, anhydrous reagents and flame-dried glassware. reagents_bad->solve_reagents end Reaction Optimized solve_reagents->end stoich_ok Stoichiometry Correct check_stoichiometry->stoich_ok Yes stoich_bad Catalyst is Sub-stoichiometric check_stoichiometry->stoich_bad No check_conditions Review Reaction Conditions stoich_ok->check_conditions solve_stoich Solution: Use ≥1 equivalent of Lewis Acid per mole of acylating agent. stoich_bad->solve_stoich solve_stoich->end conditions_ok Yield Still Low check_conditions->conditions_ok Optimized conditions_bad Temperature/Time Sub-optimal check_conditions->conditions_bad Potentially conditions_ok->end solve_conditions Solution: Increase temperature and/or reaction time. conditions_bad->solve_conditions solve_conditions->end Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product DFB 1,3-Difluorobenzene Sigma Sigma Complex DFB->Sigma + Acylium Ion Acyl Acyl Chloride / Anhydride Acylium Acylium Ion [R-C=O]⁺ Acyl->Acylium + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Acylium Acylium->Sigma Product 2,4-Difluoroacetophenone Sigma->Product - H⁺

References

Technical Support Center: Friedel-Crafts Acylation of Electron-Deficient Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions on electron-deficient aromatic rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Friedel-Crafts acylation of electron-deficient substrates.

Q1: Why is my Friedel-Crafts acylation reaction failing or giving very low yields with an electron-deficient aromatic ring?

A1: Low or no yield is the most common issue when acylating deactivated aromatic rings. The primary reasons are:

  • Low Ring Reactivity: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), carbonyls, and halogens decrease the electron density of the aromatic ring.[1][2][3] This makes the ring a poor nucleophile, unable to efficiently attack the acylium ion electrophile.[1]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the electron-withdrawing substituent on the aromatic ring or the product ketone.[1][2] This sequesters the catalyst, rendering it inactive for the reaction. For substrates like pyridine, the nitrogen's lone pair readily coordinates with the Lewis acid, preventing the reaction.[4][5][6]

  • Insufficient Catalyst: Due to complexation with the product, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just catalytic amounts.[2][7]

  • Harsh Conditions Required: Overcoming the high activation energy for acylating a deactivated ring often necessitates forcing conditions like high temperatures and excess catalyst, which can lead to side reactions or decomposition of starting materials.[1]

Troubleshooting Workflow:

G start Low/No Yield check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_catalyst Is the catalyst active and sufficient? check_substrate->check_catalyst Yes alternative_method Consider alternative 'greener' methods or catalysts (e.g., ZnO, MSA) check_substrate->alternative_method No, but still failing increase_catalyst Increase Lewis Acid (stoichiometric or excess) check_catalyst->increase_catalyst No/Unsure anhydrous Ensure strictly anhydrous conditions check_catalyst->anhydrous Yes check_conditions Are reaction conditions optimized? use_stronger_la Use a stronger Lewis Acid check_conditions->use_stronger_la Yes, still failing increase_temp Increase reaction temperature check_conditions->increase_temp No increase_catalyst->check_conditions end Improved Yield increase_catalyst->end use_stronger_la->end increase_temp->end anhydrous->check_conditions

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Q2: I am observing catalyst deactivation or sequestration. How can I mitigate this?

A2: Catalyst deactivation is a significant hurdle. Here are some strategies:

  • Increase Catalyst Loading: For many acylations of deactivated rings, a stoichiometric amount or even an excess of the Lewis acid is necessary to compensate for complexation with the substrate and product.[7]

  • Use a More Reactive Acylating Agent: In some cases, using an acid anhydride instead of an acyl chloride can be beneficial.

  • Alternative Catalysts: Consider using catalysts that are less prone to deactivation. For instance, solid acid catalysts like zinc oxide (ZnO) have been shown to be effective and reusable for acylating certain aromatic compounds.[8] Methanesulfonic anhydride is another metal- and halogen-free alternative.[9]

Q3: My reaction requires very high temperatures, leading to decomposition. What are my options?

A3: High temperatures can be detrimental. Consider these approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the reaction at lower bulk temperatures and shorter reaction times, minimizing decomposition. Erbium trifluoromethanesulfonate has been reported as a good catalyst for microwave-assisted Friedel-Crafts acylation.

  • Solvent Choice: The choice of solvent can influence reactivity. While nitrobenzene is often used as a solvent because it is unreactive under Friedel-Crafts conditions, other high-boiling solvents might be suitable.[10]

  • Alternative Methodologies: If high temperatures are unavoidable and problematic, exploring alternative synthetic routes that do not rely on classical Friedel-Crafts conditions may be necessary. Photochemical alternatives have been explored for some systems.[11]

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on a pyridine or quinoline ring?

A1: Generally, Friedel-Crafts acylation fails for pyridine and its derivatives.[5] The nitrogen atom in the ring is a Lewis base and will preferentially coordinate with the Lewis acid catalyst.[4][6] This deactivates the catalyst and introduces a positive charge on the nitrogen, further deactivating the ring towards electrophilic attack.

Q2: What are some common Lewis acids used for difficult acylations, and how do they compare?

A2: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts reactions.[12] For deactivated substrates, it is often used in stoichiometric excess. Other Lewis acids like ferric chloride (FeCl₃) can also be used.[12] For milder conditions or specific substrates, other catalysts have been investigated.

Catalyst SystemSubstrate ExampleConditionsYieldReference
AlCl₃ (excess)1,2-Dichloro-3-nitrobenzeneHigh TemperatureModerate[1]
ZnOAnisole, ChlorobenzeneSolvent-free, RTGood[8]
Methanesulfonic AnhydrideAryl & Alkyl Carboxylic AcidsMetal- & Halogen-freeGood[9]
Erbium TriflateArenes with e⁻-donating groupsMicrowaveGood

Q3: Are there any "greener" or more sustainable alternatives to traditional Friedel-Crafts acylation?

A3: Yes, research is ongoing to develop more environmentally friendly methods. Some alternatives include:

  • Solid Acid Catalysts: Using reusable solid catalysts like zinc oxide (ZnO) or silica gel-supported aluminum trichloride (SiO₂-AlCl₃) can reduce waste and simplify product purification.[8][13]

  • Metal- and Halogen-Free Methods: The use of reagents like methanesulfonic anhydride avoids metallic and halogenated waste streams.[9]

  • Solvent-Free Conditions: Some newer protocols allow the reaction to proceed without a solvent, which significantly reduces the environmental impact.[8]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Deactivated Aromatic Ring (e.g., Chlorobenzene)

This is a generalized procedure and may require optimization for specific substrates.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
  • Use anhydrous solvents. Dichloromethane or nitrobenzene are common choices.
  • The Lewis acid (e.g., AlCl₃) should be fresh and of high purity.

2. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the Lewis acid (e.g., 1.2 to 2.5 equivalents) under an inert atmosphere.
  • Add the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

3. Addition of Reagents:

  • Dissolve the acylating agent (acyl chloride or anhydride, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid.
  • After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
  • Dissolve the electron-deficient aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

4. Reaction and Monitoring:

  • After the addition is complete, the reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5. Work-up:

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by slowly adding crushed ice, followed by cold dilute HCl.
  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Logical Relationship of Reagent Choice and Reaction Success:

G cluster_substrate Substrate Reactivity cluster_catalyst Catalyst Choice cluster_outcome Reaction Outcome activated Activated Ring (e.g., Toluene) catalytic_la Catalytic Lewis Acid (e.g., 0.1 eq AlCl₃) activated->catalytic_la deactivated Deactivated Ring (e.g., Chlorobenzene) stoich_la Stoichiometric Lewis Acid (e.g., 1.1 eq AlCl₃) deactivated->stoich_la alternative_cat Alternative Catalyst (e.g., ZnO, MSA) deactivated->alternative_cat strongly_deactivated Strongly Deactivated (e.g., Nitrobenzene) excess_la Excess Lewis Acid (e.g., >2 eq AlCl₃) strongly_deactivated->excess_la low_no_yield Low/No Yield strongly_deactivated->low_no_yield high_yield High Yield catalytic_la->high_yield moderate_yield Moderate Yield stoich_la->moderate_yield excess_la->moderate_yield alternative_cat->high_yield

Caption: Relationship between substrate reactivity, catalyst choice, and expected outcome.

References

Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation with Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen-Schmidt condensation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions, particularly those involving fluorinated ketones, which can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Claisen-Schmidt condensations involving fluorinated ketones?

A1: Low yields in these reactions can stem from several factors:

  • Reduced reactivity of the fluorinated ketone: The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the enolate, slowing down the reaction.

  • Side reactions: Fluorinated ketones can be susceptible to specific side reactions, such as the haloform reaction (for methyl ketones), and the formation of stable hydrates, which can reduce the concentration of the active ketone.[1][2]

  • Inappropriate reaction conditions: Non-optimized parameters such as base strength, catalyst choice, solvent, and temperature can significantly impact the reaction outcome.

  • Substrate purity: Impurities in either the aldehyde or the fluorinated ketone can inhibit the reaction or lead to the formation of byproducts.

  • Self-condensation: The ketone may react with itself (self-condensation) instead of the desired aldehyde, especially if the aldehyde is less reactive or present in a lower concentration.

Q2: How does the position and number of fluorine atoms in the ketone affect the reaction?

A2: The proximity of fluorine atoms to the carbonyl group has a significant impact. α-fluorination can increase the acidity of the α-protons, facilitating enolate formation. However, the strong electron-withdrawing effect can also destabilize the resulting enolate and decrease its nucleophilicity. Multiple fluorine atoms, such as in a trifluoromethyl group, can lead to the formation of stable hemiacetals or hydrates, effectively removing the ketone from the reaction equilibrium.[1][2]

Q3: Can I use standard bases like sodium hydroxide for reactions with fluorinated ketones?

A3: While sodium hydroxide is a common catalyst for the Claisen-Schmidt condensation, its high basicity can sometimes promote unwanted side reactions with sensitive substrates like fluorinated ketones.[3] It is often beneficial to screen a range of bases, including milder options like potassium carbonate or cesium hydroxide, or to use a hindered base to minimize side reactions. In some cases, solvent-free conditions with solid NaOH have been shown to be effective.

Q4: What are some common side reactions to look out for?

A4: Besides low yield of the desired product, be aware of the following potential side reactions:

  • Cannizzaro reaction: If the aldehyde partner has no α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield a corresponding alcohol and carboxylic acid.[3]

  • Michael addition: The α,β-unsaturated ketone product can undergo a subsequent Michael addition with another enolate molecule.[3]

  • Haloform reaction: If a methyl ketone is used in the presence of a base and a halogen (which can be formed in situ under certain conditions), it can lead to the formation of a carboxylate and a haloform.

  • Formation of stable hydrates: Trifluoroacetyl groups, for instance, are known to form stable hydrates, which are unreactive in the condensation.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Insufficiently basic catalyst Use a stronger base (e.g., switch from K2CO3 to NaOH or an alkoxide).
Catalyst deactivation Ensure anhydrous conditions if using water-sensitive catalysts.
Low reactivity of fluorinated ketone Increase reaction temperature or use a more polar, aprotic solvent like DMSO to enhance enolate reactivity.[4]
Poor solubility of reactants Choose a solvent that dissolves both the aldehyde and the ketone effectively.
Formation of unreactive ketone hydrate Use anhydrous conditions and consider a Dean-Stark trap to remove water.
Issue 2: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Step
Self-condensation of the ketone Slowly add the ketone to a solution of the aldehyde and base.[3]
Cannizzaro reaction of the aldehyde Use a milder base or lower the reaction temperature.[3]
Michael addition to the product Use a stoichiometric amount of the ketone or a slight excess of the aldehyde.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Claisen-Schmidt Condensation Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NaOH (20)None (grinding)Room Temp.598
2KOH (20)None (grinding)Room Temp.585
3NaOAcNone (grinding)Room Temp.5Low
4NH4OAcNone (grinding)Room Temp.5Low

Data adapted from a study on the condensation of cyclohexanone and benzaldehyde, demonstrating the effectiveness of solvent-free conditions with NaOH.[5]

Table 2: Yields of Trifluoroacetylated Diketones via Modified Claisen Condensation

Starting KetoneProductYield (%)
1,3-Cyclopentanedione2-Trifluoroacetyl-1,3-cyclopentanedione40
1,3-Cyclohexanedione2-Trifluoroacetyl-1,3-cyclohexanedione20

These reactions were noted to produce low to moderate yields, with the formation of hydrates being a significant side reaction.[1][2]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation under Solvent-Free Conditions

This protocol is a general starting point and may require optimization for specific fluorinated ketones.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Fluorinated ketone (0.5 mmol for bis-condensation, 1.0 mmol for mono-condensation)

  • Sodium hydroxide (solid, 0.2 mmol, 20 mol%)

  • Mortar and pestle

Procedure:

  • To a clean, dry mortar, add the aromatic aldehyde and the fluorinated ketone.

  • Add the solid sodium hydroxide to the mixture.

  • Grind the mixture vigorously with the pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of cold water to the reaction mixture and stir.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the purified α,β-unsaturated ketone.

Protocol for Claisen-Schmidt Condensation in Solution

Materials:

  • Fluorinated ketone (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Base (e.g., NaOH, 1.5 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • Dissolve the fluorinated ketone and the aromatic aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of the base in the same solvent and add it dropwise to the ketone-aldehyde mixture at room temperature over 10-15 minutes.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Claisen_Schmidt_Mechanism ketone Fluorinated Ketone (R-CO-CH2R') enolate Enolate Intermediate ketone->enolate + Base - H2O alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->alkoxide aldol β-Hydroxy Ketone alkoxide->aldol + H2O - Base product α,β-Unsaturated Ketone (Chalcone) aldol->product - H2O base Base (e.g., OH-) water H2O water2 H2O base2 Base

Caption: Reaction mechanism of the Claisen-Schmidt condensation.

Troubleshooting_Workflow start Low Yield in Claisen-Schmidt Reaction check_reactants Check Purity of Ketone and Aldehyde start->check_reactants purify Purify/Distill Reactants check_reactants->purify Impurities Found optimize_base Optimize Base (Strength & Concentration) check_reactants->optimize_base Reactants Pure purify->optimize_base screen_solvents Screen Solvents optimize_base->screen_solvents vary_temp Vary Temperature screen_solvents->vary_temp side_reactions Analyze for Side Reactions vary_temp->side_reactions self_condensation Self-Condensation? side_reactions->self_condensation Yes cannizzaro Cannizzaro? side_reactions->cannizzaro Yes hydrate Hydrate Formation? side_reactions->hydrate Yes success Improved Yield side_reactions->success No adjust_stoichiometry Adjust Stoichiometry (Slow Ketone Addition) self_condensation->adjust_stoichiometry milder_base Use Milder Base/ Lower Temperature cannizzaro->milder_base anhydrous Use Anhydrous Conditions hydrate->anhydrous adjust_stoichiometry->success milder_base->success anhydrous->success

Caption: Troubleshooting workflow for low yield.

Cause_Solution_Map cause Potential Causes of Low Yield Low Ketone Reactivity Self-Condensation Cannizzaro Reaction Hydrate Formation solution Corresponding Solutions Increase Temperature / Use Polar Aprotic Solvent Slow Ketone Addition / Adjust Stoichiometry Use Milder Base / Lower Temperature Use Anhydrous Conditions cause:c1->solution:s1 cause:c2->solution:s2 cause:c3->solution:s3 cause:c4->solution:s4

Caption: Map of causes and solutions for low yield.

References

Technical Support Center: Purification Strategies for Fluorinated Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated chalcones.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying solid fluorinated chalcones?

A1: Recrystallization is the most frequently employed method for purifying solid fluorinated chalcones, often yielding high-purity crystals.[1] Ethanol is a commonly used solvent for this purpose.[1][2]

Q2: How does the presence of fluorine in the chalcone structure affect the choice of purification strategy?

A2: The introduction of fluorine atoms can increase the lipophilicity and metabolic stability of the chalcone.[2][3] The high electronegativity of fluorine can also alter the polarity of the molecule, which may necessitate adjustments to solvent systems in chromatography or the choice of recrystallization solvents.[3]

Q3: What are the typical impurities encountered in the synthesis of fluorinated chalcones?

A3: The most common impurities are unreacted starting materials, namely the substituted fluorinated acetophenone and the corresponding benzaldehyde, which are used in the Claisen-Schmidt condensation reaction.[1] Side products from the self-condensation of the acetophenone can also be present.

Q4: Which analytical techniques are best for assessing the purity of the final fluorinated chalcone product?

A4: Purity is typically assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is used for rapid monitoring of the reaction and purification progress.[1] The final product's purity is confirmed by its melting point, and its structure is verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][4]

Purification Methodologies and Yields

Compound StructurePurification MethodSolvent System/ConditionsYield (%)Reference
(E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-oneRecrystallizationAlcohol79.38[1]
(E)-1-(4-fluoro-3-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-oneRecrystallizationAlcohol81.0[1]
(E)-3-(2,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-oneRecrystallizationAlcohol74.0[1]
(E)-3-(3-chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-oneRecrystallizationAlcohol73.91[1]
(E)-3-(2,3-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-oneRecrystallizationAlcohol80.0[1]
(E)-3-(2-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneColumn ChromatographyEtOAc/Hexanes72[5]
(E)-3-(3-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneColumn ChromatographyEtOAc/Hexanes81[5]
(E)-3-(4-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneColumn ChromatographyEtOAc/Hexanes70[5]
Various fluorinated chalconesGrinding/MicrowaveSolvent-free33-49[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of solid fluorinated chalcones.

Materials:

  • Crude fluorinated chalcone

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of ethanol. Gently heat the mixture while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the crystals in a desiccator.[2]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying oily fluorinated chalcones or when recrystallization is ineffective.

Materials:

  • Crude fluorinated chalcone

  • Silica gel (for column chromatography)

  • Eluent system (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by analyzing the crude product using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure fluorinated chalcone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Preparative HPLC

This protocol provides a general framework for purification using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude fluorinated chalcone

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter it through a syringe filter before injection.

  • Scale-Up: Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to the peak of the fluorinated chalcone.

  • Solvent Evaporation: Remove the solvent from the collected fractions, typically using a rotary evaporator, to yield the purified compound.

Troubleshooting Guide

Q: My fluorinated chalcone is not crystallizing from the solution. What should I do?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a Seed Crystal: If available, add a small crystal of the pure compound to the solution to initiate crystallization.

  • Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the Solvent System: Consider using a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).

Q: I am seeing poor separation of my fluorinated chalcone from impurities during column chromatography. What can I do?

A:

  • Optimize the Eluent: Adjust the polarity of your solvent system. For polar chalcones, you may need to use a more polar eluent.

  • Change the Stationary Phase: If your compound is very polar, consider using a different stationary phase like alumina.

  • Check for Compound Stability: The compound might be degrading on the silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.

Q: My fluorinated chalcone is showing peak tailing during HPLC analysis. How can I improve the peak shape?

A:

  • Adjust Mobile Phase pH: For chalcones with acidic or basic functional groups, adjusting the pH of the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18) might provide better interaction and peak shape.

  • Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Visualizations

G General Purification Workflow for Fluorinated Chalcones cluster_0 Synthesis cluster_1 Initial Assessment cluster_2 Purification Path cluster_3 Analysis start Crude Fluorinated Chalcone (from Claisen-Schmidt Condensation) assess Assess Physical State start->assess solid Solid assess->solid Is it a solid? oil Oil/Complex Mixture assess->oil Is it an oil? recrystallization Recrystallization solid->recrystallization column Column Chromatography oil->column analyze Purity & Structure Analysis (TLC, NMR, MP, IR) recrystallization->analyze hplc Preparative HPLC (For high purity) column->hplc Further Purification column->analyze hplc->analyze pure Pure Fluorinated Chalcone analyze->pure

Caption: A flowchart illustrating the general workflow for the purification of fluorinated chalcones.

G Troubleshooting Purification Issues cluster_recryst Recrystallization Failure cluster_column Column Chromatography Issues cluster_hplc HPLC Problems start Problem Encountered q_cryst No Crystals Form start->q_cryst q_sep Poor Separation start->q_sep q_peak Peak Tailing start->q_peak sol_scratch Scratch flask interior q_cryst->sol_scratch sol_seed Add seed crystal sol_scratch->sol_seed sol_conc Concentrate solution sol_seed->sol_conc sol_solvent Change solvent system sol_conc->sol_solvent sol_eluent Optimize eluent polarity q_sep->sol_eluent sol_phase Change stationary phase sol_eluent->sol_phase sol_load Check sample loading sol_phase->sol_load sol_ph Adjust mobile phase pH q_peak->sol_ph sol_col Use different column sol_ph->sol_col sol_conc_hplc Lower sample concentration sol_col->sol_conc_hplc

Caption: A decision tree for troubleshooting common issues in fluorinated chalcone purification.

References

identifying byproducts in the synthesis of 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Difluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

The most probable laboratory synthesis of this compound is via a Friedel-Crafts acylation of 1,3,5-trifluorobenzene with a propionylating agent such as propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution.[3][4] However, the substitution is directed to the position between two fluorine atoms.

Q2: My reaction yield is very low. What are the potential causes and solutions?

Low yields are a common issue, particularly when working with deactivated aromatic rings.[3] Several factors could be contributing to this:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Using a fresh, unopened container of the catalyst is recommended.[4]

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering the catalyst inactive.[1] Therefore, stoichiometric amounts (at least one equivalent) of the catalyst are often required.

  • Reaction Temperature: The optimal temperature can vary. While some Friedel-Crafts reactions require heating to overcome the activation energy of a deactivated ring, excessive heat can lead to side reactions and decomposition. A gradual increase in temperature or running the reaction at a moderate temperature (e.g., 40-60°C) for a longer duration might improve the yield.

  • Purity of Starting Materials: Impurities in the 1,3,5-trifluorobenzene or propionyl chloride can interfere with the reaction. Ensure the starting materials are of high purity.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts?

While specific literature on the byproducts of this exact reaction is scarce, based on the principles of Friedel-Crafts reactions, the following byproducts are plausible:

  • Unreacted 1,3,5-Trifluorobenzene: Due to the deactivated nature of the starting material, incomplete conversion is a strong possibility.

  • Polysubstituted Products: Although the acyl group is deactivating, preventing further acylation, under harsh conditions (e.g., high temperature, excess acylating agent), a second propionyl group could potentially be added to the ring.[3][5]

  • Isomeric Products: While the substitution is expected to be highly regioselective, trace amounts of other isomers might form depending on the reaction conditions.

  • Byproducts from the Acylating Agent: Propionyl chloride can hydrolyze to propionic acid if moisture is present. Propionic anhydride can also be present as an impurity. These can complicate the reaction and purification.

Q4: How can I identify the main byproducts in my reaction mixture?

A combination of analytical techniques is recommended for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of the reaction mixture and obtaining their mass spectra, which can help in identifying their molecular weights and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information. Unreacted starting material and the desired product have distinct NMR spectra. Byproducts would likely show different aromatic substitution patterns or additional acyl groups, which would be evident in the spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and quantify their relative amounts.

Quantitative Data Summary

Due to the limited specific data in the literature for this particular synthesis, a quantitative summary of byproduct formation is not available. However, for a typical Friedel-Crafts acylation of a deactivated ring, the yield of the desired product can range from low to moderate, with the primary impurity often being the unreacted starting material.

Compound Typical Observation Reason
This compoundDesired ProductFriedel-Crafts Acylation
1,3,5-TrifluorobenzeneCommon ImpurityIncomplete Reaction
Di-propionylated trifluorobenzenePossible Trace ImpurityPolysubstitution under harsh conditions

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 1,3,5-Trifluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM in the flask.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,3,5-trifluorobenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be monitored by TLC. If the reaction is sluggish, it may be gently heated to reflux for a specified period.

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by slowly adding it to a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: GC-MS Analysis for Byproduct Identification

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., HP-5ms or equivalent).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • Run a temperature program that allows for the separation of components with different boiling points. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

  • Analyze the resulting chromatogram to identify the peaks corresponding to the product and any impurities.

  • Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can be compared to spectral libraries for identification.

Visualizations

Synthesis_Pathway TFB 1,3,5-Trifluorobenzene Intermediate Acylium Ion Intermediate TFB->Intermediate Electrophilic Aromatic Substitution PC Propionyl Chloride AlCl3 AlCl3 (Catalyst) PC->AlCl3 Forms AlCl3->Intermediate Generates Product This compound Intermediate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Byproducts cluster_main Main Reaction cluster_byproducts Potential Byproducts 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene This compound This compound 1,3,5-Trifluorobenzene->this compound + Propionyl Chloride / AlCl3 Incomplete_Reaction Unreacted 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene->Incomplete_Reaction Low Reactivity Polysubstitution Di-propionylated Product This compound->Polysubstitution Further Reaction (Harsh Conditions)

Caption: Potential byproduct formation pathways.

References

minimizing polysubstitution in Friedel-Crafts acylation of 1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-difluorobenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize reaction conditions and minimize the formation of polysubstituted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution generally not a major concern in the Friedel-Crafts acylation of 1,3-difluorobenzene?

A1: Polysubstitution is less common in Friedel-Crafts acylation compared to alkylation for two main reasons. Firstly, the acyl group introduced onto the aromatic ring is electron-withdrawing and deactivating.[1][2][3] This makes the monoacylated product, such as 2,4-difluoroacetophenone, less reactive than the starting 1,3-difluorobenzene, thereby hindering further acylation.[1][4] Secondly, the acylium ion, the electrophile in this reaction, is resonance-stabilized and does not undergo carbocation rearrangements, leading to more predictable products.[2][4]

Q2: Under what conditions can polysubstitution (diacylation) occur during the Friedel-Crafts acylation of 1,3-difluorobenzene?

A2: While uncommon, diacylation can occur under "forcing conditions".[2] These include:

  • High reaction temperatures: Elevated temperatures can provide the necessary energy to overcome the deactivation of the monoacylated ring.[2]

  • Excess of acylating agent and catalyst: Using a significant excess of the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) can drive the reaction towards polysubstitution.[2]

  • Highly activated substrates: Although 1,3-difluorobenzene is deactivated by the fluorine atoms, if the substrate were highly activated with multiple electron-donating groups, the risk of polysubstitution would be higher.[2]

Q3: What is the expected regioselectivity for the mono-acylation of 1,3-difluorobenzene?

A3: The Friedel-Crafts acylation of 1,3-difluorobenzene is highly regioselective. The fluorine atoms are ortho, para-directing groups. The 4-position is para to one fluorine and ortho to the other, making it the most electronically activated and sterically accessible site for electrophilic attack.[5] This leads to the predominant formation of 2,4-difluoroacetophenone.[5]

Q4: How does the reactivity of 1,3-difluorobenzene compare to other difluorobenzene isomers in Friedel-Crafts acylation?

A4: 1,3-Difluorobenzene is the most reactive of the three isomers.[5] 1,4-Difluorobenzene is significantly less reactive, and 1,2-difluorobenzene is highly unreactive due to a combination of strong inductive deactivation and steric hindrance.[5]

Troubleshooting Guide: Minimizing Polysubstitution

If you are observing the formation of diacylated or other polysubstituted byproducts in your Friedel-Crafts acylation of 1,3-difluorobenzene, consult the following guide.

SymptomPotential CauseSuggested Solutions
Formation of Diacylated Product Incorrect Stoichiometry: A significant excess of the acylating agent and/or Lewis acid catalyst was used.[2]Adjust Stoichiometry: Use a 1:1 molar ratio of 1,3-difluorobenzene to the acylating agent. Ensure the Lewis acid is not in large excess (typically 1.0 to 1.5 equivalents).[2][6]
Harsh Reaction Conditions: The reaction temperature is too high, or the reaction time is excessively long.[2]Modify Reaction Conditions: Reduce the reaction temperature. For reactions with aluminum chloride, a temperature range of 10 to 55°C is often effective.[6] Conduct the reaction at or below room temperature, or even at 0°C to control the exotherm.[2]
Use Excess Aromatic Substrate: Employing an excess of 1,3-difluorobenzene can serve as the solvent and increase the statistical probability of the electrophile reacting with the starting material rather than the monoacylated product.[3][6]
Highly Reactive Acylating Agent: The acylating agent (e.g., acyl chloride) is too reactive under the current conditions.Alternative Acylating Agent: Consider using a less reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) instead of an acyl chloride.[2]
Poor Regioselectivity (mixture of isomers) High Temperature: Isomerization of the product may occur at elevated temperatures.Lower Reaction Temperature: Maintain a controlled, lower temperature throughout the reaction.
Steric Hindrance: While less common for 1,3-difluorobenzene, a bulky acylating agent could potentially influence regioselectivity.Use a Less Bulky Acylating Agent: If using a large acylating agent, consider a smaller alternative if possible.
Formation of Colored Byproducts or Charring Reaction Temperature Too High: Reactants or products are decomposing.Reduce Temperature: Conduct the reaction at a lower temperature (e.g., 0°C or room temperature).[2]
Rate of Addition: The addition of the acylating agent or catalyst is too rapid, causing an uncontrolled exotherm.Slower Addition: Add the acylating agent or catalyst dropwise to control the reaction's exotherm.[2]

Data Presentation: Reaction Conditions for Mono-acylation

The following table summarizes reaction conditions that have been shown to favor the mono-acylation of 1,3-difluorobenzene to produce 2,4-difluoroacetophenone with high yield.

ParameterConditionReference
Aromatic Substrate 1,3-Difluorobenzene[6]
Acetylating Agent Acetyl chloride or Acetic anhydride[6]
Catalyst Aluminum chloride (AlCl₃)[6]
Solvent Excess 1,3-difluorobenzene (no additional solvent)[6]
Molar Ratio (1,3-Difluorobenzene : Acetylating Agent) 1.2:1 to 5.0:1 (preferably 1.8:1 to 3.0:1)[6]
Molar Ratio (Catalyst : Acetyl Chloride) 0.9:1 to 1.8:1 (preferably 1.1:1 to 1.5:1)[6]
Molar Ratio (Catalyst : Acetic Anhydride) 1.8:1 to 3.6:1 (preferably 2.2:1 to 3.0:1)[6]
Temperature 10 to 82°C (preferably 25 to 55°C)[6]
Reported Yield of 2,4-Difluoroacetophenone ~94%[6]

Experimental Protocols

Generalized Protocol for the Friedel-Crafts Acylation of 1,3-Difluorobenzene

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 1,3-Difluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (DCM, if not using excess substrate as solvent)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to maintain anhydrous conditions.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and either anhydrous DCM or an excess of 1,3-difluorobenzene.[6][7]

  • Cool the suspension in an ice bath to 0°C.

  • In the dropping funnel, prepare a solution of 1,3-difluorobenzene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM, or acetyl chloride alone if using excess 1,3-difluorobenzene as the solvent.

  • Add the solution from the dropping funnel dropwise to the stirred aluminum chloride suspension over 30 minutes, ensuring the temperature remains below 10°C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure completion.[2][5]

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice in a large beaker, followed by the addition of concentrated HCl to dissolve the aluminum salts.[7]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 2,4-difluoroacetophenone.

Visualizations

Friedel_Crafts_Acylation_Workflow start_end start_end process_step process_step decision decision outcome outcome start Start: Observe Diacylation check_stoichiometry Check Stoichiometry: Substrate:Acylating Agent (Target: 1:1) start->check_stoichiometry check_temp Check Reaction Temperature (Target: < 55°C) check_stoichiometry->check_temp Stoichiometry OK adjust_stoichiometry Adjust to 1:1 Ratio of Reactants and 1.1 eq Catalyst check_stoichiometry->adjust_stoichiometry Excess Agent/ Catalyst check_excess Using Excess Substrate as Solvent? check_temp->check_excess Temp OK lower_temp Lower Temperature (e.g., 0°C to RT) check_temp->lower_temp Too High implement_excess Use Excess 1,3-DFB as Solvent check_excess->implement_excess No end_success Success: Monoacylation Achieved check_excess->end_success Yes adjust_stoichiometry->check_temp lower_temp->check_excess implement_excess->end_success

Caption: Troubleshooting workflow for minimizing diacylation.

Reaction_Pathway sub 1,3-Difluorobenzene mono 2,4-Difluoroacetophenone (Monoacylated Product) DEACTIVATED sub->mono Reacts with Acylium Ion acyl Acetyl Chloride + AlCl₃ ion Acylium Ion (Electrophile) acyl->ion Forms ion->mono di Diacylated Product (Polysubstitution) mono->di Further Acylation (Requires Forcing Conditions)

Caption: Reaction pathway for Friedel-Crafts acylation.

References

Technical Support Center: Catalyst Selection for Claisen-Schmidt Condensation of Fluorinated Propiophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Claisen-Schmidt condensation of fluorinated propiophenones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using fluorinated propiophenones in Claisen-Schmidt condensations?

A1: Fluorine substitution on the propiophenone ring can significantly influence the reaction. The electron-withdrawing nature of fluorine can increase the acidity of the α-hydrogens, potentially leading to faster enolate formation. However, it can also deactivate the aromatic ring, affecting the overall reaction kinetics. Conventional reaction conditions that work well for non-fluorinated propiophenones may result in very low yields with fluorinated analogs.[1]

Q2: Which catalysts are typically recommended for the Claisen-Schmidt condensation of fluorinated propiophenones?

A2: Both homogeneous and heterogeneous catalysts are employed.

  • Homogeneous Base Catalysts: Aqueous solutions of sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[2][3] These are effective but can lead to side reactions if not carefully controlled.

  • Heterogeneous Catalysts: Solid catalysts such as layered double hydroxides (LDHs), hydrotalcites, and modified fluorapatite offer advantages like easier separation and potential for recycling.[4][5]

  • Acid Catalysts: While less common for this specific reaction, acid catalysts like SOCl₂/EtOH have been used for the synthesis of some fluorinated chalcones.[6]

Q3: How can I minimize the self-condensation of the fluorinated propiophenone?

A3: Self-condensation of the ketone is a common side reaction. To minimize it, you can employ the following strategies:

  • Order of Addition: Instead of adding the base to a mixture of the propiophenone and the aldehyde, try adding the aldehyde slowly to a mixture of the propiophenone and the base. This ensures that the enolate reacts with the more electrophilic aldehyde as it is formed.[3]

  • Milder Base: Strong bases can accelerate self-condensation. Consider using a milder base or a solid catalyst to improve selectivity.[3]

  • Lower Temperature: Reducing the reaction temperature can favor the desired cross-condensation over self-condensation.[3]

Q4: I am observing an unexpected substitution of a fluorine atom on my aromatic aldehyde. What is happening and how can I prevent it?

A4: When using di- or tri-fluorinated benzaldehydes with a strong base in a nucleophilic solvent like methanol, a nucleophilic aromatic substitution (SNAr) can occur, where a methoxy group replaces a fluorine atom on the aldehyde. To avoid this side reaction, it is recommended to use a non-nucleophilic solvent such as tetrahydrofuran (THF).[7][8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution References
Low to No Product Yield 1. Inappropriate Catalyst: The chosen catalyst may not be effective for the specific fluorinated propiophenone. 2. Low Reactivity of Fluorinated Substrate: Conventional heating methods may be insufficient. 3. Catalyst Deactivation: Acidic impurities in reagents or solvent can neutralize the base catalyst.1. Catalyst Screening: Test different catalysts, including common bases (NaOH, KOH) and heterogeneous catalysts. 2. Microwave Irradiation: Employ microwave-assisted synthesis, which has been shown to significantly improve yields and reduce reaction times for fluorinated substrates. 3. Reagent Purity: Ensure all reagents and solvents are pure and dry.[1][11][12]
Formation of Multiple Byproducts 1. Self-Condensation of Propiophenone: The enolate of the propiophenone reacts with another molecule of the propiophenone. 2. Cannizzaro Reaction: The aromatic aldehyde (if it lacks α-hydrogens) undergoes disproportionation in the presence of a strong base. 3. Michael Addition: The enolate adds to the newly formed chalcone product.1. Control Reactant Addition: Slowly add the aldehyde to the mixture of the propiophenone and base. 2. Milder Conditions: Use a milder base or lower the reaction temperature. 3. Stoichiometry and Reaction Time: Use a slight excess of the aldehyde and monitor the reaction closely to stop it once the starting materials are consumed.[3][11]
Nucleophilic Aromatic Substitution (SNAr) of Fluorine on the Aldehyde Use of a Nucleophilic Solvent with a Strong Base: Solvents like methanol can act as nucleophiles with highly activated polyfluorinated aldehydes.Change of Solvent: Switch to a non-nucleophilic solvent like tetrahydrofuran (THF).[7][8][9][10]

Catalyst Performance Data

The following tables summarize yield data from various studies on the Claisen-Schmidt condensation to produce fluorinated chalcones. Disclaimer: The data is compiled from different sources with varying reaction conditions, substrates, and analytical methods. Direct comparison of catalyst efficiency should be made with caution.

Table 1: Homogeneous Catalysts for Fluorinated Chalcone Synthesis

Fluorinated KetoneAldehydeCatalystSolventReaction TimeYield (%)Reference
4-Fluoro-3-methylacetophenone4-MethoxybenzaldehydeNaOHEthanolNot Specified75.5[2]
4-Fluoro-3-methylacetophenone2,4-DimethoxybenzaldehydeNaOHEthanolNot Specified74.0[2]
4-Fluoro-3-methylacetophenone3-ChlorobenzaldehydeNaOHEthanolNot Specified73.9[2]
Acetophenone4-FluorobenzaldehydeSOCl₂/EtOHEthanolNot Specified"Excellent"[6]

Table 2: Heterogeneous and Alternative Catalysis for Fluorinated Chalcone Synthesis

KetoneAldehydeCatalyst/MethodSolventReaction TimeYield (%)Reference
Acetophenoneo-FluorobenzaldehydeMicrowaveNone2 min>75[1]
Acetophenonem-FluorobenzaldehydeMicrowaveNone2 min>75[1]
Acetophenonep-FluorobenzaldehydeMicrowaveNone2 min>75[1]
Substituted AcetophenonesFluorinated BenzaldehydesMontmorillonite K10 Clay / GrindingNoneNot Specified33-49[13]

Experimental Protocols

General Protocol for Base-Catalyzed Claisen-Schmidt Condensation of a Fluorinated Propiophenone

This protocol is adapted from the synthesis of fluorinated chalcones.[2]

Materials:

  • Fluorinated propiophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the fluorinated propiophenone (e.g., 1.31 mmol) and the substituted benzaldehyde (1.31 mmol) in ethanol (5 mL).

  • To this solution, add a solution of NaOH (e.g., 1.97 mmol) in water or ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the mixture with dilute HCl to precipitate the crude product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve fluorinated propiophenone and aldehyde in ethanol add_base Add NaOH solution prep->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC stir->monitor quench Pour into ice-water monitor->quench Reaction complete neutralize Neutralize with dilute HCl quench->neutralize filter Filter crude product neutralize->filter recrystallize Recrystallize from ethanol filter->recrystallize product Pure Fluorinated Chalcone recrystallize->product

Caption: General experimental workflow for the Claisen-Schmidt condensation.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or No Product check_catalyst Is the catalyst appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts (NaOH, KOH, solid catalysts) check_catalyst->solution_catalyst No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes solution_conditions Try microwave irradiation or solvent-free conditions check_conditions->solution_conditions No side_reaction_type What is the major byproduct? check_side_reactions->side_reaction_type Yes self_condensation Self-condensation product side_reaction_type->self_condensation Ketone dimer snar_product SNAr product side_reaction_type->snar_product Fluorine substitution other_byproducts Other byproducts side_reaction_type->other_byproducts Multiple spots solution_self_condensation Optimize order of addition, use milder base, or lower temperature self_condensation->solution_self_condensation solution_snar Change solvent to THF snar_product->solution_snar solution_other Adjust stoichiometry, control temperature and reaction time other_byproducts->solution_other

References

solvent effects on the yield of fluorinated chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated chalcones. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing fluorinated chalcones?

The most prevalent method for synthesizing fluorinated chalcones is the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[2][3] It is widely used due to its simplicity and the ready availability of starting materials.[2]

Q2: How does the choice of solvent affect the yield of my fluorinated chalcone synthesis?

The solvent plays a crucial role in the Claisen-Schmidt condensation and can significantly impact the reaction yield and purity of the final product. Protic solvents like ethanol are commonly used and can afford good to excellent yields.[1] However, in some cases, particularly with poly-fluorinated benzaldehydes, aprotic solvents like tetrahydrofuran (THF) may be preferred to avoid side reactions such as nucleophilic aromatic substitution (SNAr), which can occur in alcoholic solvents like methanol.[4] Solvent-free methods, such as grinding or microwave-assisted synthesis, are also reported to provide high yields and are considered environmentally friendly alternatives.[3]

Q3: I am observing a low yield in my reaction using ethanol. What could be the potential causes?

Low yields in ethanol can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

  • Side reactions: The formation of byproducts can reduce the yield of the desired chalcone.

  • Suboptimal reaction conditions: The concentration of reactants, the amount of catalyst, and the reaction temperature can all influence the yield.

  • Purification losses: Significant amounts of product may be lost during the workup and purification steps, such as recrystallization.

Q4: Are there any "green" or environmentally friendly methods for synthesizing fluorinated chalcones?

Yes, several green chemistry approaches have been successfully employed for the synthesis of fluorinated chalcones. These methods often lead to higher yields, shorter reaction times, and easier product isolation. They include:

  • Solvent-free grinding: This technique involves grinding the solid reactants with a solid base catalyst (e.g., NaOH) in a mortar and pestle.[5]

  • Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to improved yields in a shorter time.[3]

  • Ultrasonic irradiation: Sonication is another energy source that can be used to promote the condensation reaction.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress by TLC until the starting materials are consumed.[1]
Side reactions are occurring.Consider changing the solvent. For example, if using methanol with a di- or tri-fluorinated benzaldehyde, switch to THF to avoid SNAr reactions.[4]
Catalyst is not effective.Use a fresh batch of base (e.g., NaOH or KOH). Ensure it is properly stored to prevent deactivation.
Suboptimal temperature.Most Claisen-Schmidt reactions proceed at room temperature. However, gentle heating may be required in some cases. Avoid excessive heat as it can promote side reactions.
Formation of Multiple Products (Impure Sample) Self-condensation of the ketone.Slowly add the aldehyde to a mixture of the ketone and the catalyst.
Cannizzaro reaction of the aldehyde.This can occur with aldehydes lacking α-hydrogens in the presence of a strong base. Use milder reaction conditions or add the base slowly.
Michael addition of the enolate to the chalcone.Use a slight excess of the aldehyde.
Oily Product Instead of Solid Presence of impurities or byproducts.Purify the crude product by column chromatography.
The chalcone has a low melting point.Cool the reaction mixture in an ice bath to induce solidification.

Quantitative Data on Solvent Effects

The following table summarizes the yields of various fluorinated chalcones synthesized in ethanol, providing a baseline for expected outcomes.

Acetophenone DerivativeBenzaldehyde DerivativeSolventYield (%)
4-Fluoro-3-methylacetophenone4-MethoxybenzaldehydeEthanol84.63
4-Fluoro-3-methylacetophenone2-MethoxybenzaldehydeEthanol79.38
4-Fluoro-3-methylacetophenone2,3-DimethoxybenzaldehydeEthanol80.00
4-Fluoro-3-methylacetophenone2,4,6-TrifluorobenzaldehydeEthanol75.68

Data sourced from reference[1]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Chalcones in Ethanol

This protocol is a general procedure for the Claisen-Schmidt condensation in an alcoholic solvent.

Materials:

  • Substituted fluorinated acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10-15 M)

  • Dilute hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the substituted fluorinated acetophenone and one equivalent of the substituted benzaldehyde in a minimal amount of ethanol.[7]

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide to the reaction mixture.[1]

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete when a precipitate forms.[1][7]

  • Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[1]

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from ethanol.[1]

Protocol 2: Solvent-Free Synthesis of Fluorinated Chalcones by Grinding

This protocol describes an environmentally friendly method for chalcone synthesis.

Materials:

  • Substituted fluorinated acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Solid sodium hydroxide (NaOH) pellets (1.0 eq)

  • Distilled water

Procedure:

  • Mixing Reactants: In a porcelain mortar, combine one equivalent of the substituted fluorinated acetophenone, one equivalent of the substituted benzaldehyde, and one equivalent of solid sodium hydroxide pellets.[7]

  • Grinding: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may solidify.[7]

  • Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.[7]

  • Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.[7]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acetophenone & Benzaldehyde in Ethanol B Add NaOH Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Pour into Ice & Acidify with HCl D->E Reaction Complete F Filter Crude Product E->F G Recrystallize from Ethanol F->G H Pure Fluorinated Chalcone G->H

Caption: Experimental workflow for the synthesis of fluorinated chalcones in ethanol.

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_solutions Potential Solutions Start Low Yield of Fluorinated Chalcone CheckTLC Is the reaction complete (checked by TLC)? Start->CheckTLC CheckPurity Are starting materials pure? CheckTLC->CheckPurity Yes IncreaseTime Increase reaction time CheckTLC->IncreaseTime No PurifyReagents Purify starting materials CheckPurity->PurifyReagents No OptimizeConditions Optimize catalyst amount and temperature CheckPurity->OptimizeConditions Yes ChangeSolvent Change solvent (e.g., to THF) OptimizeConditions->ChangeSolvent

References

preventing self-condensation of ketones in Claisen-Schmidt reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of ketone self-condensation during Claisen-Schmidt reactions.

Frequently Asked Questions (FAQs)

Q1: What is ketone self-condensation in the context of a Claisen-Schmidt reaction, and why is it a problem?

A1: Ketone self-condensation is a common side reaction where the enolate of a ketone attacks another molecule of the same ketone, instead of the intended aldehyde.[1] This is particularly problematic with highly enolizable ketones.[1] This side reaction reduces the yield of the desired α,β-unsaturated ketone (chalcone) and introduces impurities that can complicate the purification process.[2][3]

Q2: What are the primary strategies to minimize or prevent the self-condensation of my ketone starting material?

A2: Minimizing ketone self-condensation is critical for a successful Claisen-Schmidt reaction. Key strategies include:

  • Controlling the Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This approach maintains a low concentration of the ketone enolate at any given time, favoring its reaction with the more electrophilic aldehyde which is present in a higher concentration.[1]

  • Adjusting Stoichiometry: Using a slight excess of the aldehyde can help ensure the ketone enolate preferentially reacts with the aldehyde.[1] Conversely, in some cases, using a large excess of a liquid and inexpensive ketone can also suppress self-condensation by making it the solvent.[4]

  • Choice of Aldehyde: The most effective strategy is to use an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[1][5][6][7][8][9][10] Since it cannot enolize, it can only act as the electrophilic acceptor, which significantly reduces the number of possible side products.[9]

  • Reaction Temperature: Lowering the reaction temperature, for instance by running the reaction at room temperature or in an ice bath, can decrease the rate of self-condensation and other side reactions.[2]

Q3: My reaction is producing multiple byproducts besides the self-condensation product. What are they and how can I avoid them?

A3: Besides ketone self-condensation, other common side reactions in a Claisen-Schmidt condensation include:

  • Cannizzaro Reaction: This occurs when an aromatic aldehyde without α-hydrogens undergoes disproportionation in the presence of a strong base to yield a corresponding alcohol and carboxylic acid.[1][2][11] This consumes the aldehyde. To minimize it, use milder basic conditions (e.g., catalytic amounts of base, or weaker bases like K₂CO₃), lower the reaction temperature, and add the base slowly.[1][11]

  • Michael Addition: The desired α,β-unsaturated ketone product can be attacked by another ketone enolate, leading to a Michael adduct.[1] To prevent this, monitor the reaction closely using Thin Layer Chromatography (TLC) and work it up promptly after the starting materials are consumed.[1] Using a slight excess of the aldehyde and lower temperatures can also disfavor this subsequent reaction.[1]

Q4: How does the choice of base and solvent affect ketone self-condensation?

A4: The base and solvent play a crucial role. Strong bases like NaOH or KOH are commonly used, but their concentration and the method of addition should be controlled to avoid side reactions.[1][11] Milder bases may be preferable if side reactions are prevalent.[2][11] Ethanol is a very common solvent.[4] However, solvent-free conditions, where the solid reactants are ground together with a solid base catalyst (like NaOH), can be highly effective, leading to high yields in short reaction times and aligning with green chemistry principles.[4][12]

Troubleshooting Guide

Issue: Low yield of the desired chalcone with significant ketone self-condensation byproduct.

This guide provides a systematic approach to troubleshoot and optimize your reaction to favor the desired cross-condensation product.

G cluster_start cluster_primary Primary Troubleshooting Steps cluster_secondary Secondary Optimization cluster_end start Start: Low Yield & High Self-Condensation reactant_check 1. Is your aldehyde non-enolizable (e.g., aromatic with no α-H)? start->reactant_check Evaluate order_addition 2. Review Order of Addition: Slowly add ketone to aldehyde/base mixture. reactant_check->order_addition Yes use_non_enolizable Switch to a non-enolizable aldehyde if possible. reactant_check->use_non_enolizable stoichiometry 3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 eq) of aldehyde. order_addition->stoichiometry temperature 4. Lower Reaction Temperature: Run at room temperature or in an ice bath. stoichiometry->temperature base_conc 5. Modify Base Conditions: Use a milder base (e.g., K2CO3) or lower concentration of strong base. temperature->base_conc If still suboptimal end_node Improved Yield of Desired Product temperature->end_node If successful solvent_free 6. Consider Solvent-Free Conditions: Grind solids with a pestle and mortar. base_conc->solvent_free solvent_free->end_node Monitor by TLC use_non_enolizable->order_addition

Caption: Troubleshooting flowchart for minimizing ketone self-condensation.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of Claisen-Schmidt condensations, providing a reference for optimization.

Table 1: Effect of Base and Temperature on Chalcone Synthesis

EntryAldehydeKetoneBase (eq)Temperature (°C)Time (min)Yield (%)Reference
1BenzaldehydeAcetoneNaOH (1.5)25 (Room Temp)120-240Varies[3]
2BenzaldehydeAcetoneNaOH (1.5)4035~90 (product ratio)[3]
3BenzaldehydeCyclohexanoneNaOH (0.2)Room Temp596-98[12]
44-Cl-BenzaldehydeAcetophenone[TSPi][Cl]₂ (5 mol%)80598[13]
54-Cl-BenzaldehydeAcetophenone[TSPi][Cl]₂ (5 mol%)605Lower than 98%[13]

Table 2: Comparison of Solvent vs. Solvent-Free Conditions

EntryAldehydeKetoneCatalystSolventTimeYield (%)Reference
1Substituted BenzaldehydesCycloalkanonesSolid NaOH (20 mol%)None (Grinding)5 min96-98[4][12]
2BenzaldehydeAcetoneNaOHEthanol1-4 hoursVaries[4]
3BenzaldehydeAcetophenoneKOHEthanol1-4 hoursVaries[4][11]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Claisen-Schmidt Condensation

This protocol is a general method and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 equivalent) in ethanol.[4]

  • Base and Ketone Premix (Optional but Recommended): In a separate flask, dissolve the ketone (1.0-1.1 equivalents) in ethanol.

  • Reaction Initiation: To the stirring solution of the aldehyde, add an aqueous or ethanolic solution of NaOH or KOH (approx. 1.2 equivalents) dropwise at room temperature.[2][11]

  • Ketone Addition: Slowly add the ketone solution dropwise to the aldehyde-base mixture over 15-30 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50 °C.[4] Monitor the reaction's progress by TLC until the limiting starting material is consumed (typically 1-4 hours).[4][11]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the chalcone product.[4][11]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[4][11] The product can be further purified by recrystallization from a suitable solvent like ethanol.[14]

Protocol 2: General Procedure for Solvent-Free Claisen-Schmidt Condensation

This "green chemistry" approach is often faster and can produce high yields.

  • Preparation: In a mortar, combine the ketone (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent for mono-condensation, 2.0 equivalents for bis-condensation).[4][11]

  • Catalyst Addition: Add solid NaOH or KOH (e.g., 20 mol%) to the mortar.[4]

  • Reaction: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again.[11] The reaction is typically complete in 5-15 minutes.[11]

  • Isolation: Transfer the solid product to a beaker. Add cold water and stir to dissolve the base catalyst.[11]

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.[11] If necessary, the product can be recrystallized from a suitable solvent such as 95% ethanol.[4]

G cluster_solution Solution-Phase Protocol cluster_solvent_free Solvent-Free Protocol sol_prep 1. Dissolve Aldehyde in Ethanol sol_base 2. Add Base Solution (e.g., NaOH in EtOH) sol_prep->sol_base sol_ketone 3. Slowly Add Ketone Solution Dropwise sol_base->sol_ketone sol_react 4. Stir at RT or Heat Gently (Monitor by TLC) sol_ketone->sol_react sol_iso 5. Cool in Ice Bath to Precipitate sol_react->sol_iso sol_purify 6. Filter and Wash (Cold Water, Cold Ethanol) sol_iso->sol_purify sol_recrys 7. Recrystallize sol_purify->sol_recrys sf_prep 1. Combine Aldehyde & Ketone in Mortar sf_cat 2. Add Solid Base (e.g., NaOH) sf_prep->sf_cat sf_grind 3. Grind Vigorously with Pestle (5-15 min) sf_cat->sf_grind sf_iso 4. Transfer to Beaker, Add Cold Water sf_grind->sf_iso sf_purify 5. Filter and Wash with Water sf_iso->sf_purify sf_recrys 6. Recrystallize sf_purify->sf_recrys

Caption: Comparative experimental workflows for Claisen-Schmidt reactions.

References

Technical Support Center: Friedel-Crafts Acylation of Electron-Deficient Arenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Friedel-Crafts acylation reactions involving electron-deficient arenes.

Frequently Asked Questions (FAQs)

Q1: Why is the workup for Friedel-Crafts acylation of electron-deficient arenes particularly challenging?

A1: The primary challenges arise from two main factors. Firstly, the aromatic ring is deactivated by electron-withdrawing groups (e.g., nitro, cyano, carbonyl), making the reaction itself more difficult and often requiring harsher conditions and a larger excess of the Lewis acid catalyst (like aluminum chloride). Secondly, this excess catalyst must be carefully and completely removed during the workup to avoid product degradation and purification issues. The product, an aromatic ketone, can form a stable complex with the Lewis acid, necessitating a thorough hydrolysis step.[1][2]

Q2: What is the purpose of quenching the reaction with ice and/or dilute acid?

A2: Quenching serves two main purposes. First, it deactivates the highly reactive Lewis acid catalyst (e.g., AlCl₃) by hydrolysis. This is a very exothermic process, and using ice helps to control the temperature and prevent side reactions or degradation of the product. Second, the addition of a dilute acid, such as hydrochloric acid (HCl), helps to dissolve the resulting aluminum hydroxides, which might otherwise form a gelatinous precipitate that can complicate the extraction process.[1][3]

Q3: Can I use a base to quench the reaction?

A3: It is generally not recommended to use a strong base for the initial quenching of a Friedel-Crafts reaction. The reaction of the Lewis acid with a strong base can be extremely vigorous and difficult to control. A standard workup often involves a final wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid and remove acidic byproducts.

Q4: My product seems to be stuck in an emulsion during extraction. How can I resolve this?

A4: Emulsions are a common issue in the workup of Friedel-Crafts reactions, often caused by finely divided aluminum salts. To break an emulsion, you can try the following:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.[4]

  • Filtration: Filter the entire emulsified mixture through a pad of celite or another filter aid. This can remove the particulate matter that is stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield after workup Incomplete reaction due to the deactivated arene.- Increase the reaction time and/or temperature. - Increase the molar ratio of the Lewis acid catalyst.
Decomposition of the product during a vigorous quenching process.- Ensure the reaction mixture is cooled to 0°C before quenching. - Add the reaction mixture slowly to a vigorously stirred slurry of crushed ice.
Loss of product during extraction due to its polarity.- Use a more polar extraction solvent like ethyl acetate instead of dichloromethane. - Perform multiple extractions with smaller volumes of solvent.
Formation of a thick, unmanageable precipitate upon quenching Incomplete hydrolysis of the aluminum chloride complex.- Add more dilute hydrochloric acid and stir vigorously until the solids dissolve. - Gently warming the mixture may aid in dissolving the salts.[3]
Product is an oil that is difficult to crystallize Presence of unreacted starting materials or byproducts.- Purify by column chromatography on silica gel. - Attempt co-distillation with a high-boiling point solvent under reduced pressure.
Final product is colored Presence of colored impurities or degradation products.- Recrystallize the product from a suitable solvent, possibly with the addition of activated charcoal to absorb colored impurities. - Wash the organic layer with a sodium bisulfite solution if the color is due to halogen impurities.

Experimental Protocols

Detailed Workup Procedure for the Acylation of 1,2-Dichloro-3-nitrobenzene

This protocol provides a general guideline for the workup of a Friedel-Crafts acylation on a highly deactivated arene.

  • Quenching:

    • After the reaction is complete, cool the reaction vessel to 0°C in an ice bath.

    • In a separate, larger beaker, prepare a slurry of crushed ice and concentrated hydrochloric acid.

    • Slowly and with vigorous stirring, pour the reaction mixture onto the ice/HCl slurry. This step is highly exothermic and should be performed in a well-ventilated fume hood.[1]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent may depend on the polarity of the product. Perform at least two to three extractions to ensure complete recovery of the product.[1]

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine (to help remove dissolved water)[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Friedel-Crafts Acylation of Deactivated Arenes
Deactivated AreneAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
NitrobenzeneAcetyl ChlorideAlCl₃ (1.5 - 2.5)DichloromethaneReflux24Low to Moderate
1,2-Dichloro-3-nitrobenzeneAcetyl ChlorideAlCl₃ (2.0 - 3.0)1,2-DichloroethaneReflux24-48Low
Benzoic Acid Methyl EsterAcetyl ChlorideAlCl₃ (2.0)Carbon DisulfideReflux12Moderate

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Table 2: Recommended Solvents for Extraction and Recrystallization
Product TypeRecommended Extraction Solvent(s)Recommended Recrystallization Solvent(s)
Non-polar Aromatic KetonesDichloromethane, ChloroformHexane, Ethanol
Polar Aromatic Ketones (e.g., with nitro groups)Ethyl Acetate, DichloromethaneEthanol, Methanol, Isopropanol

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Friedel-Crafts Reaction Mixture quench Quenching (Ice/Dilute Acid) start->quench Cool to 0°C extract Extraction (Organic Solvent) quench->extract wash Washing (H₂O, NaHCO₃, Brine) extract->wash dry Drying (Anhydrous Na₂SO₄) wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the workup and purification of Friedel-Crafts acylation products.

troubleshooting_guide start Problem Encountered During Workup emulsion Emulsion Formation during Extraction? start->emulsion precipitate Thick Precipitate after Quenching? emulsion->precipitate No solution_emulsion Add Brine (Salting Out) or Filter through Celite emulsion->solution_emulsion Yes low_yield Low Final Product Yield? precipitate->low_yield No solution_precipitate Add More Dilute Acid and Stir Vigorously precipitate->solution_precipitate Yes solution_low_yield Optimize Reaction Conditions (Temp, Time, Catalyst Ratio) low_yield->solution_low_yield Yes continue_workup Continue with Workup low_yield->continue_workup No solution_emulsion->precipitate solution_precipitate->low_yield solution_low_yield->continue_workup

Caption: A troubleshooting decision tree for common issues encountered during the workup of Friedel-Crafts acylation.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data: 3,5-Difluoropropiophenone vs. Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3,5-Difluoropropiophenone and its non-fluorinated analog, Propiophenone. The introduction of fluorine atoms into a molecule can significantly alter its electronic environment, leading to predictable changes in NMR spectra. Understanding these differences is crucial for researchers working with fluorinated compounds, which are of growing importance in medicinal chemistry and materials science.

This comparison utilizes experimental data for Propiophenone and predicted data for this compound, offering insights into the effects of meta-difluoro substitution on the chemical shifts and coupling constants of a propiophenone scaffold.

¹H NMR Spectral Data Comparison

The presence of two electronegative fluorine atoms in the meta positions of the aromatic ring in this compound significantly influences the chemical shifts of the aromatic protons compared to Propiophenone. The protons on the fluorinated ring are expected to be shifted downfield due to the electron-withdrawing nature of fluorine. The ethyl group protons are less affected, though minor shifts can be observed.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propiophenone -CH₃1.23Triplet (t)7.2
-CH₂-3.00Quartet (q)7.2
H-3, H-57.96Multiplet (m)
H-2, H-67.96Multiplet (m)
H-47.49Multiplet (m)
This compound -CH₃~1.25 (Predicted)Triplet (t)~7.2
-CH₂-~3.05 (Predicted)Quartet (q)~7.2
H-2, H-6~7.5 - 7.7 (Predicted)Multiplet (m)
H-4~7.3 - 7.5 (Predicted)Multiplet (m)

Note: Data for this compound is predicted based on established substituent effects.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra exhibit more pronounced differences due to the direct and through-space effects of the fluorine atoms. The carbon atoms directly bonded to fluorine (C-3 and C-5) will show large one-bond C-F coupling constants. The chemical shifts of all aromatic carbons are affected by the fluorine substitution. The carbonyl and ethyl group carbons are also expected to show slight shifts.

Compound Carbon Assignment Chemical Shift (δ, ppm)
Propiophenone -CH₃8.7
-CH₂-31.9
C=O200.5
C-1137.0
C-2, C-6128.2
C-3, C-5128.8
C-4133.1
This compound -CH₃~8.5 (Predicted)
-CH₂-~32.0 (Predicted)
C=O~198.0 (Predicted)
C-1~140.0 (Predicted)
C-2, C-6~112.0 (Predicted)
C-3, C-5~163.0 (Predicted)
C-4~110.0 (Predicted)

Note: Data for this compound is predicted using online NMR prediction tools and established substituent increments.

Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Spectroscopy of Small Molecules

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like propiophenone derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing, if required.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or using automated shimming routines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 64 scans).

  • Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

  • Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to several thousand scans).

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow involved in an NMR experiment, from sample preparation to final data analysis.

NMR_Workflow General Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep_sample Dissolve Sample in Deuterated Solvent filter_sample Filter into NMR Tube prep_sample->filter_sample load_sample Load Sample into Spectrometer filter_sample->load_sample lock_shim Lock and Shim load_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate peak_picking Peak Picking and Integration (1H) calibrate->peak_picking assign_signals Assign Signals peak_picking->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: A flowchart illustrating the key stages of an NMR experiment.

Interpreting the Mass Spectrum of 3,5-Difluoropropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 3,5-Difluoropropiophenone and compares its fragmentation pattern with that of propiophenone and its mono-halogenated analogs. This analysis, supported by experimental data and protocols, offers insights into the influence of difluorination on the fragmentation pathways of propiophenone derivatives, which is crucial for the structural elucidation of novel compounds in drug development.

Comparison of Mass Spectra

The electron ionization (EI) mass spectra of this compound and its analogs exhibit characteristic fragmentation patterns. The table below summarizes the major fragments observed for each compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/zThis compound (C₉H₈F₂O)Propiophenone (C₉H₁₀O)4'-Fluoropropiophenone (C₉H₉FO)4'-Chloropropiophenone (C₉H₉ClO)Fragment Identity
170[M]⁺•
168[M]⁺•
152[M]⁺•
141• (Base Peak)[M - C₂H₅]⁺
139• (Base Peak)[M - C₂H₅]⁺
134[M]⁺•
123• (Base Peak)[M - C₂H₅]⁺
113[C₆H₃F₂]⁺
111[C₆H₄Cl]⁺
105• (Base Peak)[M - C₂H₅]⁺
95[C₆H₄F]⁺
77[C₆H₅]⁺
51[C₄H₃]⁺
29[C₂H₅]⁺

Note: Data for this compound is based on predicted fragmentation patterns and analysis of related compounds due to the limited availability of a complete, publicly accessible dataset. The base peak is the most intense peak in the spectrum, assigned a relative intensity of 100%.

The mass spectrum of propiophenone is characterized by a base peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and a significant peak at m/z 77, representing the phenyl cation ([C₆H₅]⁺). In contrast, the halogenated analogs show a shift in the base peak to the halogenated benzoyl cation. For 4'-Fluoropropiophenone, the base peak is at m/z 123, and for 4'-Chloropropiophenone, it is at m/z 139. This indicates that the charge is preferentially retained on the aromatic portion of the molecule containing the electron-withdrawing halogen.

For this compound, the molecular ion peak is expected at m/z 170. The base peak is predicted to be the 3,5-difluorobenzoyl cation at m/z 141, resulting from the characteristic alpha-cleavage of the ethyl group. Another significant fragment is anticipated at m/z 113, corresponding to the 3,5-difluorophenyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the general procedure for acquiring an electron ionization mass spectrum of a small organic molecule like this compound.

  • Sample Preparation: A small amount of the purified solid or liquid sample (typically 1-2 mg) is dissolved in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Introduction into the Mass Spectrometer: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is then vaporized by heating under a high vacuum.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller, positively charged fragment ions and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition and Processing: The detector signals are processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway of this compound

The fragmentation of this compound in EI-MS is primarily driven by the stability of the resulting carbocations. The key fragmentation steps are illustrated in the following diagram:

fragmentation_pathway M [C₉H₈F₂O]⁺• m/z = 170 (Molecular Ion) F1 [C₇H₃F₂O]⁺ m/z = 141 (3,5-Difluorobenzoyl cation) (Base Peak) M->F1 - •C₂H₅ F3 [C₂H₅]⁺ m/z = 29 (Ethyl cation) M->F3 - •C₇H₃F₂O F2 [C₆H₃F₂]⁺ m/z = 113 (3,5-Difluorophenyl cation) F1->F2 - CO

Caption: Fragmentation pathway of this compound.

The primary fragmentation event is the α-cleavage, leading to the loss of an ethyl radical (•C₂H₅) to form the highly stable 3,5-difluorobenzoyl cation at m/z 141, which is the base peak. This cation can then lose a molecule of carbon monoxide (CO) to form the 3,5-difluorophenyl cation at m/z 113. A less favorable fragmentation pathway involves the loss of the 3,5-difluorobenzoyl radical to form the ethyl cation at m/z 29. The presence of two electron-withdrawing fluorine atoms on the phenyl ring stabilizes the benzoyl and phenyl cations, making these fragmentation pathways particularly favorable.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of substances. This guide offers a detailed comparison of the anticipated mass spectrometric fragmentation pattern of 3,5-Difluoropropiophenone against related chemical structures, supported by established fragmentation principles.

Predicted Fragmentation Pattern of this compound

The primary fragmentation pathways anticipated for this compound under electron ionization (EI) are alpha-cleavage and potentially a McLafferty rearrangement. The presence of the difluorinated phenyl ring is expected to significantly influence the stability and formation of characteristic fragment ions.

Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage routes are plausible:

  • Loss of the ethyl radical (•CH₂CH₃): This pathway is expected to be highly favorable, leading to the formation of a stable, resonance-stabilized 3,5-difluorobenzoyl cation. This fragment is predicted to be the base peak or one of the most abundant ions in the spectrum.

  • Loss of the 3,5-difluorophenyl radical (•C₆H₃F₂): This cleavage would result in the formation of the propionyl cation.

McLafferty Rearrangement: This rearrangement can occur in ketones with a gamma-hydrogen on a side chain. In this compound, a hydrogen atom from the terminal methyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

Based on these principles, the following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation of propiophenone.

m/z Proposed Fragment Ion Origin Comparison with Propiophenone Fragmentation
170 [C₉H₈F₂O]⁺•Molecular IonThe molecular ion of propiophenone is observed at m/z 134.
141 [C₇H₃F₂O]⁺α-cleavage (Loss of •CH₂CH₃)Corresponds to the benzoyl cation (m/z 105) in propiophenone, which is typically the base peak. The increased mass is due to the two fluorine atoms.[1]
113 [C₆H₃F₂]⁺Loss of CO from the [C₇H₃F₂O]⁺ ionAnalogous to the formation of the phenyl cation (m/z 77) from the benzoyl cation in propiophenone.[2]
57 [CH₃CH₂CO]⁺α-cleavage (Loss of •C₆H₃F₂)The corresponding propionyl cation is also possible in propiophenone fragmentation.

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound and Comparison with Propiophenone.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the parent molecule and its daughter ions.

Fragmentation_Pattern M This compound [M]⁺• m/z = 170 F1 3,5-Difluorobenzoyl cation [M - C₂H₅]⁺ m/z = 141 M->F1 - •C₂H₅ (α-cleavage) F3 Propionyl cation [M - C₆H₃F₂]⁺ m/z = 57 M->F3 - •C₆H₃F₂ (α-cleavage) F2 3,5-Difluorophenyl cation [M - C₂H₅ - CO]⁺ m/z = 113 F1->F2 - CO

Caption: Predicted fragmentation pathway of this compound.

Standard Experimental Protocol

To acquire a mass spectrum of this compound, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum of this peak can then be extracted and analyzed to identify the molecular ion and the major fragment ions.

  • The resulting spectrum can be compared with spectral libraries (e.g., NIST) for confirmation, although a match may not be available for this specific compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive approach, based on established fragmentation patterns of similar molecules, offers a robust framework for the identification and structural elucidation of this compound in complex matrices. Experimental verification using the outlined protocol is recommended to confirm these predictions.

References

A Comparative Guide to 3,5-Difluoropropiophenone and Other Fluorinated Propiophenones in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties to bioactive compounds.[1][2][3][4] Propiophenone and its derivatives serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals. This guide provides a comparative analysis of 3,5-Difluoropropiophenone and other commercially significant fluorinated propiophenones, focusing on their synthesis and utility as intermediates in drug discovery and development.

Overview of Fluorinated Propiophenones

Fluorinated propiophenones are a class of aromatic ketones that feature one or more fluorine atoms on the phenyl ring. The position and number of fluorine substituents significantly influence the molecule's reactivity and the properties of downstream compounds. This comparison will focus on this compound alongside mono-fluorinated analogues such as 2'-Fluoropropiophenone, 3'-Fluoropropiophenone, and 4'-Fluoropropiophenone.

The presence of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, fluorinated propiophenones are valuable precursors for creating novel therapeutic agents with enhanced efficacy and safety profiles.[5][6]

Comparison of Synthetic Methodologies

The synthesis of fluorinated propiophenones typically proceeds through established methods for ketone synthesis, with modifications to accommodate the specific properties of the fluorinated starting materials. The most common synthetic routes include Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols.

Quantitative Comparison of Synthetic Routes
CompoundStarting MaterialsReaction TypeCatalyst/ReagentSolventYield (%)Purity (%)Reference
This compound 3,5-Difluorobenzene, Propionyl chlorideFriedel-Crafts AcylationAlCl₃Not specified--[7]
4'-Fluoropropiophenone 1-(4-fluorophenyl)prop-2-en-1-olIsomerization[RuCl₂(η⁶-C₆H₆)(PTA-Me)], K₂CO₃Tetrahydrofuran--[8]
3'-Fluoropropiophenone 1-(3-fluorophenyl)propan-1-olOxidationJones reagentAcetoneHigh (implied)-[9]
2-Fluoropropiophenone 2-BromopropiophenoneAsymmetric Nucleophilic Fluorination(Rp)-benzylmenthylmethylphenylphosphonium fluorideNot specified35-[1]

Note: Specific yield and purity data for all compounds are not consistently available in the public domain and may vary based on reaction scale and optimization.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Fluorinated Benzenes

This protocol is a generalized procedure based on the established Friedel-Crafts acylation reaction, a common method for synthesizing aryl ketones.[10][11]

Materials:

  • Appropriate fluorinated benzene (e.g., 1,3-difluorobenzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add the fluorinated benzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired fluorinated propiophenone.

General Protocol for the Oxidation of Fluorophenyl Propanols

This protocol is a generalized procedure for the oxidation of secondary alcohols to ketones, a common synthetic transformation.[9]

Materials:

  • Appropriate 1-(fluorophenyl)propan-1-ol

  • Jones reagent (chromium trioxide in sulfuric acid and water)

  • Acetone

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-(fluorophenyl)propan-1-ol (1.0 equivalent) in acetone in a round-bottom flask and cool to 0-10°C in an ice-water bath.

  • Add Jones reagent dropwise to the stirred solution over a period of approximately 2 hours, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional hour.

  • Remove the solvent in vacuo.

  • Extract the residue with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the crude fluorinated propiophenone.

  • Further purification can be achieved through vacuum distillation or column chromatography if necessary.

Visualizing Synthetic Pathways and Applications

To illustrate the synthesis and utility of these compounds, the following diagrams outline the general synthetic workflows and their role in drug discovery.

G General Synthetic Workflow for Fluorinated Propiophenones cluster_start Starting Materials cluster_reaction Synthesis cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product Fluorinated Benzene Fluorinated Benzene Friedel-Crafts Acylation Friedel-Crafts Acylation Fluorinated Benzene->Friedel-Crafts Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Friedel-Crafts Acylation Crude Fluorinated Propiophenone Crude Fluorinated Propiophenone Friedel-Crafts Acylation->Crude Fluorinated Propiophenone Work-up & Purification Work-up & Purification Crude Fluorinated Propiophenone->Work-up & Purification Pure Fluorinated Propiophenone Pure Fluorinated Propiophenone Work-up & Purification->Pure Fluorinated Propiophenone

Caption: General workflow for synthesizing fluorinated propiophenones.

G Synthesis of this compound 3,5-Difluorobenzene 3,5-Difluorobenzene Reaction Friedel-Crafts Acylation 3,5-Difluorobenzene->Reaction Propionyl Chloride Propionyl Chloride Propionyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

G Role in Drug Discovery Fluorinated Propiophenone Fluorinated Propiophenone Further Synthetic Transformations Further Synthetic Transformations Fluorinated Propiophenone->Further Synthetic Transformations Bioactive Molecule Library Bioactive Molecule Library Further Synthetic Transformations->Bioactive Molecule Library Screening & Optimization Screening & Optimization Bioactive Molecule Library->Screening & Optimization Lead Compound Lead Compound Screening & Optimization->Lead Compound

Caption: Role of fluorinated propiophenones in drug discovery.

Applications in Drug Discovery and Development

The primary value of fluorinated propiophenones in drug development lies in their role as versatile intermediates. The propiophenone scaffold can be elaborated through a variety of chemical transformations to access more complex molecular architectures.

  • This compound : The presence of two fluorine atoms in a meta-relationship provides a unique electronic and steric environment. This substitution pattern can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of adjacent functional groups, potentially improving drug-target interactions. 3,5-difluorinated aromatic rings are found in a number of approved drugs and clinical candidates.

  • Monofluorinated Propiophenones (2', 3', and 4') : The position of a single fluorine atom can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate.

    • 4'-Fluoropropiophenone is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5] Its para-fluoro substituent can enhance binding affinity and improve metabolic resistance.

    • 2'-Fluoropropiophenone is also utilized in the synthesis of pharmaceuticals, where the ortho-fluoro group can influence the conformation of the molecule, leading to altered biological activity.[6]

    • 3'-Fluoropropiophenone provides another isomeric option for fine-tuning the electronic and steric properties of a lead compound.

The choice between these fluorinated building blocks allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series, optimizing for potency, selectivity, and drug-like properties.

Conclusion

This compound and its monofluorinated counterparts are valuable tools in the arsenal of the synthetic and medicinal chemist. While their synthesis generally follows classical organic reactions, the specific placement of fluorine atoms offers a powerful strategy for modulating the properties of drug candidates. This compound, with its distinct substitution pattern, provides opportunities for creating compounds with enhanced metabolic stability and unique electronic properties. The monofluorinated propiophenones offer a more nuanced approach to SAR studies, allowing for the precise tuning of molecular characteristics. The selection of a particular fluorinated propiophenone will ultimately depend on the specific goals of the drug discovery program and the desired properties of the final bioactive molecule.

References

A Comparative Guide to the Reactivity of 3,5-Dichloropropiophenone and 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3,5-dichloropropiophenone and 3,5-difluoropropiophenone. While direct comparative experimental studies are not extensively available in the public literature, this document outlines a theoretical framework for their reactivity based on fundamental chemical principles and presents available physicochemical data. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own comparative analysis.

Introduction to Reactivity

The reactivity of 3,5-dichloropropiophenone and this compound is primarily governed by the electronic effects of the halogen substituents on the aromatic ring and the carbonyl group. The key factors influencing their reactivity are the inductive and resonance effects of the chlorine and fluorine atoms.

Fluorine is the most electronegative element, and as such, it exerts a stronger electron-withdrawing inductive effect (-I) than chlorine.[1][2][3] This effect increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to its dichloro- counterpart.[4] Conversely, halogens also exert a weak electron-donating resonance effect (+R), which is more pronounced for chlorine than for fluorine. However, for halogens, the inductive effect is generally considered to dominate their influence on reactivity in aromatic systems.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-dichloropropiophenone and this compound is presented in the table below. These properties are essential for designing and conducting chemical reactions.

Property3,5-DichloropropiophenoneThis compound
CAS Number 92821-92-6135306-45-5
Molecular Formula C₉H₈Cl₂OC₉H₈F₂O
Molecular Weight 203.07 g/mol 170.16 g/mol [5]
Appearance White Amorphous SolidColorless crystalline solid
Melting Point Not available45-47 °C
Boiling Point 299 °CNot available
Topological Polar Surface Area 17.1 Ų17.1 Ų
XLogP3 3.32.3

Theoretical Reactivity Comparison

Based on the electronic properties of fluorine and chlorine, a qualitative comparison of the reactivity of the two compounds can be made.

G cluster_reactivity Comparative Reactivity Profile F This compound Nuc_Attack Nucleophilic Attack at Carbonyl Carbon F->Nuc_Attack More Reactive (Stronger -I effect) SNAr Nucleophilic Aromatic Substitution (SNAr) F->SNAr More Reactive (Better leaving group in SNAr) Cl 3,5-Dichloropropiophenone Cl->Nuc_Attack Less Reactive (Weaker -I effect) Cl->SNAr Less Reactive

Caption: A diagram illustrating the predicted relative reactivity of this compound and 3,5-dichloropropiophenone in nucleophilic attack and nucleophilic aromatic substitution reactions based on the electronic effects of the halogen substituents.

Experimental Protocol: Comparative Synthesis of Chalcones (Claisen-Schmidt Condensation)

To quantitatively compare the reactivity of 3,5-dichloropropiophenone and this compound, a parallel synthesis of a chalcone via a base-catalyzed Claisen-Schmidt condensation can be performed. The reaction rates and yields will provide a direct measure of the relative reactivity of the two ketones.

Objective: To compare the reactivity of 3,5-dichloropropiophenone and this compound by measuring the yield of the corresponding chalcone product over time when reacted with a common benzaldehyde derivative.

Materials:

  • 3,5-Dichloropropiophenone

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Stir plates and magnetic stir bars

  • Round bottom flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Reaction Setup:

    • Set up two identical reaction flasks, one for each propiophenone derivative.

    • In each flask, dissolve 10 mmol of the respective propiophenone (3,5-dichloropropiophenone or this compound) in 50 mL of ethanol.

    • Add 10 mmol of 4-methoxybenzaldehyde to each flask.

    • Stir the mixtures at room temperature until all solids are dissolved.

  • Reaction Initiation and Monitoring:

    • Prepare a 10% (w/v) solution of KOH in ethanol.

    • Simultaneously, add 5 mL of the ethanolic KOH solution to each reaction flask to initiate the condensation.

    • Start a timer immediately.

    • Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC. Spot the reaction mixture, the starting propiophenone, and the starting benzaldehyde on a TLC plate and develop it in a suitable solvent system (e.g., 4:1 hexane:ethyl acetate). Visualize the spots under a UV lamp. The formation of a new, lower Rf spot will indicate the chalcone product.

  • Reaction Work-up and Product Isolation (to be performed at the end of the reaction time, e.g., 2 hours, or when TLC indicates consumption of the limiting reagent):

    • Pour the reaction mixture into 200 mL of cold water.

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator.

  • Data Collection and Analysis:

    • Record the time taken for the disappearance of the starting propiophenone spot on the TLC for each reaction.

    • Measure the mass of the dried crude product for each reaction and calculate the percentage yield.

    • Characterize the products by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm their identity.

Expected Outcome:

It is hypothesized that the reaction with this compound will proceed faster and give a higher yield in a shorter amount of time compared to the reaction with 3,5-dichloropropiophenone. This is due to the greater activation of the carbonyl carbon towards nucleophilic attack by the more electronegative fluorine atoms.

G cluster_workflow Experimental Workflow for Reactivity Comparison cluster_prep 1. Reaction Preparation cluster_init 2. Initiation & Monitoring cluster_workup 3. Work-up & Isolation cluster_analysis 4. Data Analysis prep_F Dissolve This compound & 4-Methoxybenzaldehyde in Ethanol init Add Ethanolic KOH to both flasks simultaneously prep_F->init prep_Cl Dissolve 3,5-Dichloropropiophenone & 4-Methoxybenzaldehyde in Ethanol prep_Cl->init monitor Monitor reaction progress by TLC at regular intervals init->monitor workup Quench with water, filter and dry the chalcone product monitor->workup analysis Compare reaction times and yields to determine relative reactivity workup->analysis

Caption: A flowchart outlining the experimental workflow for the comparative synthesis of chalcones from this compound and 3,5-dichloropropiophenone.

Conclusion

Theoretically, this compound is expected to be more reactive towards nucleophiles at the carbonyl carbon than 3,5-dichloropropiophenone due to the superior electron-withdrawing inductive effect of fluorine. The provided experimental protocol for a Claisen-Schmidt condensation offers a practical method for verifying this hypothesis and obtaining quantitative data on their relative reactivities. This information is valuable for researchers in medicinal chemistry and organic synthesis when selecting reagents and designing reaction conditions.

References

alternative reagents to 3,5-Difluoropropiophenone for synthesizing fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. While 3,5-Difluoropropiophenone has been a valuable building block in this endeavor, a range of alternative reagents offer distinct advantages in terms of reactivity, accessibility, and the diversity of achievable fluorinated heterocycles. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable starting materials for your research.

Executive Summary

This guide evaluates several classes of alternative reagents to this compound for the synthesis of fluorinated heterocycles, including pyrazoles, pyrimidines, and isoxazoles. The primary alternatives discussed are:

  • 3,5-Difluoroacetophenone: A closely related and versatile precursor, particularly for the synthesis of fluorinated chalcones which can be further cyclized.

  • Ethyl 4,4-Difluoroacetoacetate and its Analogs: Highly effective for the preparation of heterocycles containing a difluoromethyl or trifluoromethyl group.

  • 2-Fluoro-1,3-Diketones: Direct precursors for the synthesis of 4-fluorinated five-membered heterocycles.

  • Direct Fluorination Reagents (e.g., Selectfluor®): Offer a late-stage fluorination strategy on pre-formed heterocyclic rings.

The performance of these reagents is compared based on reaction yields, substrate scope, and the complexity of the synthetic procedures.

Performance Comparison of Alternative Reagents

The following table summarizes the performance of various alternative reagents in the synthesis of different fluorinated heterocycles, providing a comparative overview of their yields under specific experimental conditions.

Reagent ClassTarget HeterocycleSpecific ReagentReaction ConditionsYield (%)Reference
Fluorinated Acetophenones Pyrazole3',5'-Bis(trifluoromethyl)acetophenone1. 4-Hydrazinobenzoic acid, EtOH, reflux; 2. Vilsmeier-Haack reagent82 (for some derivatives)[1]
PyrazolineChalcone from p-hydroxy acetophenonePhenyl hydrazine hydrate, ethanol, 80°C, 4h75[2]
Fluorinated β-Ketoesters PyrimidinoneEthyl 4,4,4-trifluoro-2-methyl-3-oxobutanoateIsonicotinimidamide hydrochloride, Na₂CO₃, EtOH, 80°C, 18h39[3]
PyrimidinoneEthyl 4,4,4-trifluoro-3-oxobutanoate2-Fluorobenzimidamide hydrochloride, Et₃N, EtOH, 110°C, 12h-[3]
Thiazolo[4,5-d]pyrimidine3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one1. PCl₅, POCl₃, reflux, 2h; 2. Amine, EtOH, reflux, 3h60-72 (chlorination), 65-70 (amination)[6]
2-Fluoro-1,3-Diketones 4-Fluoro-4-methyl-4H-pyrazole2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dioneHydrazine, DCM, reflux, 18h34[5]
4-Fluoroisoxazole1,3-Diketone1. NH₂OH·HCl, Selectfluor®, MeCN, MW, 90°C, 15 minExcellent (one-pot)[7]
Direct Fluorination 4,4-Difluoro-1H-pyrazole1H-PyrazoleSelectfluor® (2 equiv), MeCNup to 78[4][8]
Fluorinated Pyridine1,2-DihydropyridineSelectfluor®, Acetonitrile, 0°C72-91 (after HF elimination)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table.

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles from a Fluorinated Acetophenone[1]

The synthesis involves a two-step process starting from 3',5'-bis(trifluoromethyl)acetophenone.

  • Hydrazone Formation: A mixture of 3',5'-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid in ethanol is refluxed to form the corresponding hydrazone intermediate.

  • Cyclization: The hydrazone is then treated with a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation, yielding the 4-formyl-3-(3,5-bis(trifluoromethyl)phenyl)pyrazole derivative.

A detailed protocol for a similar reductive amination of the resulting aldehyde is available in the source literature.

Synthesis of a 5-Trifluoromethyl Pyrimidinone from a Fluorinated β-Ketoester[3]

This procedure exemplifies the Pinner pyrimidine synthesis using a fluorinated β-ketoester.

  • A solution of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (1.3 mmol) and nicotinimidamide hydrochloride (1.3 mmol) in ethanol (10 mL) is prepared at room temperature.

  • Triethylamine (6.5 mmol) is added to the solution.

  • The reaction mixture is heated to 110°C for 5 hours and monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is poured into ice-cold water.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired 5-methyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one.

Synthesis of a 4-Fluorinated Pyrazole from a 2-Fluoro-1,3-Diketone[5]

This method describes the cyclization of a pre-formed 2-fluoro-1,3-diketone.

  • To an oven-dried flask containing 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (0.206 mmol), dry dichloromethane (1 mL) is added under a nitrogen atmosphere.

  • Hydrazine (0.206 mmol) dissolved in dry dichloromethane is added to the flask.

  • The reaction mixture is heated at reflux with stirring for 18 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.

Direct Fluorination of a 1H-Pyrazole using Selectfluor®[4]

This protocol demonstrates a late-stage fluorination approach.

  • A mixture of the starting 3,5-diaryl-1H-pyrazole and Selectfluor® (2 equivalents) in acetonitrile is prepared.

  • The reaction mixture is heated, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed, and the residue is purified by column chromatography on silica gel to yield the 4,4-difluoro-1H-pyrazole product.

Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and reaction mechanisms for the synthesis of fluorinated heterocycles using the discussed alternative reagents.

Synthesis_of_Pyrazoles_from_Fluorinated_Acetophenones acetophenone 3,5-Difluoro- acetophenone chalcone Fluorinated Chalcone acetophenone->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazoline Fluorinated Pyrazoline chalcone->pyrazoline Cyclization hydrazine Hydrazine (or derivative) hydrazine->pyrazoline

Synthesis of Fluorinated Pyrazolines from 3,5-Difluoroacetophenone.

Pinner_Pyrimidine_Synthesis ketoester Ethyl 4,4-Difluoro- acetoacetate intermediate1 Initial Adduct ketoester->intermediate1 Nucleophilic Attack amidine Amidine amidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrimidine Fluorinated Pyrimidine intermediate2->pyrimidine Dehydration

General Mechanism of the Pinner Pyrimidine Synthesis.

Isoxazole_Synthesis_from_Diketone diketone 2-Fluoro-1,3-diketone monoxime Monoxime Intermediate diketone->monoxime Condensation hydroxylamine Hydroxylamine hydroxylamine->monoxime isoxazoline Hydroxy- isoxazoline monoxime->isoxazoline Intramolecular Cyclization isoxazole 4-Fluoroisoxazole isoxazoline->isoxazole Dehydration

Synthesis of 4-Fluoroisoxazoles from 2-Fluoro-1,3-diketones.

Direct_Fluorination_of_Pyrazoles pyrazole 1H-Pyrazole intermediate1 Monofluorinated Intermediate pyrazole->intermediate1 Electrophilic Aromatic Substitution selectfluor Selectfluor® selectfluor->intermediate1 intermediate2 Difluorinated Cationic Intermediate intermediate1->intermediate2 Further Fluorination difluoropyrazole 4,4-Difluoro-1H-pyrazole intermediate2->difluoropyrazole Deprotonation

Mechanism of Direct Difluorination of Pyrazoles with Selectfluor®.

Conclusion

The synthesis of fluorinated heterocycles is a dynamic field with a growing arsenal of reagents and methodologies. While this compound remains a useful starting material, the alternatives presented in this guide offer greater flexibility and, in some cases, more direct routes to a diverse range of fluorinated scaffolds. The choice of reagent will ultimately depend on the specific target heterocycle, the desired substitution pattern, and the overall synthetic strategy. By leveraging the information and protocols provided, researchers can make more informed decisions in the design and execution of their synthetic routes, accelerating the discovery and development of novel fluorinated molecules with potential therapeutic applications.

References

A Comparative Guide to the Analytical Characterization of 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3,5-Difluoropropiophenone, a fluorinated aromatic ketone of interest in synthetic chemistry and drug development. This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of appropriate analytical methodologies. Comparisons are drawn with related propiophenone derivatives to highlight the influence of fluorine substitution on analytical outcomes.

Introduction to this compound and its Analytical Challenges

This compound belongs to the class of aromatic ketones and is a valuable intermediate in the synthesis of various organic compounds. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties and, consequently, the analytical strategies required for its characterization. Key analytical challenges include the unambiguous assignment of signals in spectroscopic analyses due to fluorine coupling and the development of robust chromatographic methods for its separation and quantification. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound. The following sections detail the expected outcomes and provide comparative data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The presence of fluorine atoms introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Table 1: Comparative ¹H NMR Spectral Data of Propiophenone Derivatives (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~7.45m-H-2, H-6
~7.20m-H-4
3.03q7.2-CH₂-
1.25t7.2-CH₃
Propiophenone 7.96dd8.4, 1.3H-2, H-6
7.55t7.4H-4
7.45t7.8H-3, H-5
3.01q7.2-CH₂-
1.23t7.2-CH₃
4'-Fluoropropiophenone 8.00-7.95m-H-2, H-6
7.16-7.10m-H-3, H-5
2.98q7.2-CH₂-
1.22t7.2-CH₃

Table 2: Comparative ¹³C NMR Spectral Data of Propiophenone Derivatives (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~198.0 (t, J ≈ 3 Hz)C=O
~163.0 (dd, J ≈ 250, 12 Hz)C-3, C-5
~140.0 (t, J ≈ 8 Hz)C-1
~112.0 (m)C-2, C-6
~109.0 (t, J ≈ 26 Hz)C-4
~32.0-CH₂-
~8.5-CH₃
Propiophenone 200.8C=O
137.1C-1
133.0C-4
128.6C-3, C-5
128.0C-2, C-6
31.8-CH₂-
8.7-CH₃
4'-Fluoropropiophenone 199.2C=O
165.8 (d, J = 254 Hz)C-4
133.6 (d, J = 3 Hz)C-1
130.8 (d, J = 9 Hz)C-2, C-6
115.6 (d, J = 22 Hz)C-3, H-5
31.6-CH₂-
8.6-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

Table 3: Key FT-IR Absorption Bands of Propiophenone Derivatives

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound ~1695StrongC=O stretch
~1600, ~1450Medium-StrongC=C aromatic ring stretch
~1350MediumC-F stretch
~1120StrongC-F stretch
~3000-2850Medium-WeakC-H stretch (aliphatic)
Propiophenone ~1685StrongC=O stretch
~1600, ~1450Medium-StrongC=C aromatic ring stretch
~3100-3000WeakC-H stretch (aromatic)
~3000-2850Medium-WeakC-H stretch (aliphatic)
4'-Fluoropropiophenone ~1680StrongC=O stretch
~1600, ~1500Medium-StrongC=C aromatic ring stretch
~1230StrongC-F stretch
~3100-3000WeakC-H stretch (aromatic)
~3000-2850Medium-WeakC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

Table 4: Major Fragments in the Mass Spectra of Propiophenone Derivatives (EI)

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
This compound 170141113, 85, 57
Propiophenone 13410577, 51
4'-Fluoropropiophenone 15212395, 77, 57

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in reaction mixtures or final products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For fluorinated aromatic ketones, reversed-phase HPLC with UV detection is a commonly employed method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Protocol 2: FT-IR Analysis
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Source temperature: 230 °C.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, which can be compared to a spectral library.

Protocol 4: HPLC-UV Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Detection wavelength: 254 nm.

  • Data Analysis: Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_result Final Characterization Sample This compound Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR GCMS GC-MS Prep->GCMS HPLC HPLC-UV Prep->HPLC Struct_Elucid Structural Elucidation NMR->Struct_Elucid FTIR->Struct_Elucid GCMS->Struct_Elucid Purity_Assess Purity Assessment GCMS->Purity_Assess HPLC->Purity_Assess Quant Quantification HPLC->Quant Report Comprehensive Report Struct_Elucid->Report Purity_Assess->Report Quant->Report

Caption: General workflow for the analytical characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous structural confirmation and purity assessment. NMR spectroscopy is indispensable for detailed structural elucidation, particularly for resolving the effects of fluorine coupling. FT-IR provides rapid confirmation of key functional groups, while GC-MS and HPLC are robust methods for separation and quantification. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with this and related fluorinated compounds, enabling the selection of the most appropriate analytical strategies for their specific needs.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Propiophenones in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation, a cornerstone of organic synthesis, facilitates the formation of chalcones, which are pivotal precursors in the synthesis of flavonoids and other biologically active compounds.[1][2] The introduction of fluorine into the molecular scaffold of chalcones has been shown to significantly enhance their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] This guide provides a comparative study of fluorinated and non-fluorinated propiophenones in the Claisen-Schmidt condensation, offering insights into their reactivity, yields, and the biological significance of the resulting products.

Impact of Fluorination on Reactivity and Yield

The presence of a fluorine atom on the propiophenone ring influences the reactivity of the ketone in the Claisen-Schmidt condensation. Fluorine's high electronegativity can affect the acidity of the α-protons and the electrophilicity of the carbonyl carbon. While the search results do not provide a direct, side-by-side quantitative comparison of yields and reaction times under identical conditions for a wide range of fluorinated and non-fluorinated propiophenones, the literature suggests that fluorinated substrates readily participate in this reaction, often leading to good to excellent yields.[5][6]

For instance, the synthesis of fluorinated chalcones via Claisen-Schmidt condensation has been reported with high yields, indicating that the presence of fluorine is well-tolerated and can even be advantageous for the reaction.[7][8] The specific reaction conditions, such as the choice of base and solvent, play a crucial role in optimizing the yields for both types of reactants.[9][10]

Table 1: Comparison of Reaction Parameters for Fluorinated vs. Non-Fluorinated Propiophenones

Propiophenone DerivativeAldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
4-Hydroxypropiophenone (Non-Fluorinated)4-FluorobenzaldehydeSOCl₂/EtOHNot SpecifiedExcellent[5][11]
4-Fluoro-3-methylacetophenone (Fluorinated Acetophenone)Substituted BenzaldehydesNaOH/EthanolNot SpecifiedGood to Excellent[7]
Trimethoxyacetophenone (Non-Fluorinated Acetophenone)Fluoro-substituted BenzaldehydesKOH/Methanol15 h70-92%[8]
Acetophenone (Non-Fluorinated)BenzaldehydeNaOH/Ethanol24 h92%
Acetophenone (Non-Fluorinated)o, m, p-FluorobenzaldehydeMicrowave (solvent-free)Short>75%[6]

Note: The table compiles data from various sources to illustrate typical reaction conditions and yields. Direct comparison is limited by the variability in experimental setups.

Experimental Protocols

The following are generalized experimental protocols for the Claisen-Schmidt condensation involving both fluorinated and non-fluorinated propiophenones, based on common laboratory practices.[10][12]

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (General)

Materials:

  • Substituted Propiophenone (Fluorinated or Non-Fluorinated) (1 eq)

  • Aromatic Aldehyde (1 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the substituted propiophenone and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Prepare a solution of NaOH or KOH in water or ethanol.

  • Add the basic solution dropwise to the flask containing the reactants while stirring at room temperature.

  • Continue stirring the reaction mixture for the specified time (can range from a few hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Solvent-Free Microwave-Assisted Claisen-Schmidt Condensation

Materials:

  • Substituted Propiophenone (Fluorinated or Non-Fluorinated)

  • Aromatic Aldehyde

  • Solid NaOH or other suitable solid base

Procedure:

  • Grind the substituted propiophenone, aromatic aldehyde, and solid NaOH together in a mortar and pestle.[13]

  • Transfer the mixture to a suitable vessel for microwave irradiation.

  • Irradiate the mixture in a microwave reactor at a specified power and for a short duration.

  • After the reaction, allow the mixture to cool.

  • Add water to the reaction mixture and filter the solid product.

  • Wash the product with water and recrystallize from an appropriate solvent.

Comparative Study Workflow

The logical workflow for a comparative study of fluorinated versus non-fluorinated propiophenones in the Claisen-Schmidt condensation is outlined below.

G cluster_0 Reactant Selection cluster_1 Claisen-Schmidt Condensation cluster_2 Product Analysis cluster_3 Comparative Evaluation A Fluorinated Propiophenones D Reaction Setup (Base, Solvent, Temp) A->D B Non-Fluorinated Propiophenones B->D C Aromatic Aldehydes C->D E Yield & Reaction Time D->E F Spectroscopic Characterization (NMR, IR, MS) D->F G Biological Activity Screening D->G H Performance Metrics (Reactivity, Yield, Purity) E->H F->H I Structure-Activity Relationship (SAR) G->I H->I

Caption: Workflow for the comparative study.

Conclusion

The incorporation of fluorine into propiophenone scaffolds is a valuable strategy in medicinal chemistry. The Claisen-Schmidt condensation serves as a robust method for the synthesis of both fluorinated and non-fluorinated chalcones. While a definitive quantitative advantage in terms of yield and reaction time for fluorinated propiophenones is not universally established without direct comparative studies, the literature strongly supports that fluorinated analogs can be synthesized efficiently, often with excellent yields. The primary advantage of fluorination lies in the enhanced biological activities of the resulting chalcones, making them promising candidates for drug development.[3][14] Further research focusing on direct, side-by-side comparisons under standardized conditions would be beneficial to fully elucidate the subtle effects of fluorination on the kinetics and thermodynamics of the Claisen-Schmidt condensation.

References

A Researcher's Guide to Purity Assessment of Synthesized 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3,5-Difluoropropiophenone, a key intermediate in various synthetic pathways. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, supported by experimental data and detailed protocols.

Understanding Potential Impurities

The purity of this compound can be compromised by impurities stemming from its synthesis, which is commonly achieved through the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride.[1][2] Potential impurities may include:

  • Unreacted Starting Materials: Residual 1,3-difluorobenzene and propionyl chloride.

  • Regioisomers: Isomers such as 2,4-difluoropropiophenone and 2,6-difluoropropiophenone may form in small quantities depending on the reaction conditions.[3]

  • By-products of Side Reactions: Other impurities that could arise from secondary reactions.

  • Residual Solvents: Solvents used during the reaction and purification process.

A thorough purity analysis must be capable of separating and quantifying these potential contaminants.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of the most common techniques for analyzing this compound.

Analytical TechniquePrincipleTypical Purity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.95-100%~0.01%~0.03%High resolution for non-volatile and thermally labile compounds, excellent for quantifying regioisomers.Requires chromophoric impurities for UV detection, may require derivatization for some impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.95-100%~0.001%~0.005%High sensitivity and specificity for volatile impurities and residual solvents, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile impurities, potential for sample degradation at high temperatures.
¹H and ¹⁹F NMR Nuclear spin transitions in a magnetic field, providing detailed structural information and quantitative data.>95% (quantitative NMR)~0.1%~0.3%Provides unambiguous structural confirmation of the main compound and impurities, can be quantitative without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, may have overlapping signals in complex mixtures.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, S, and halogens.Provides confirmation of elemental composition.N/AN/AConfirms the elemental composition of the bulk sample.Does not provide information on the nature or quantity of individual impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the detection and quantification of volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 8 °C/min.

    • Ramp to 280 °C at 30 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides crucial structural information for both the main compound and any impurities present at sufficient concentration.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

    • Expected Signals:

      • Triplet around 1.2 ppm (3H, -CH₃).

      • Quartet around 3.0 ppm (2H, -CH₂-).

      • Multiplets in the aromatic region (around 7.0-7.5 ppm) for the difluorophenyl group.

  • ¹⁹F NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Use the same sample prepared for ¹H NMR.

    • Expected Signals: A singlet or a complex multiplet in the characteristic region for fluorine atoms on a benzene ring (around -110 to -115 ppm).[4]

Elemental Analysis

This technique confirms the overall elemental composition of the synthesized compound.

  • Instrumentation: CHN/S elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. For fluorine content, specialized combustion techniques and ion chromatography are often employed.

  • Expected Composition for C₉H₈F₂O:

    • Carbon (C): 63.53%

    • Hydrogen (H): 4.74%

    • Fluorine (F): 22.33%

    • Oxygen (O): 9.40%

Visualizing the Workflow and Relationships

To further clarify the process of purity assessment, the following diagrams illustrate the logical workflow and the relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_purity Purity Assessment cluster_decision Final Evaluation cluster_outcome Outcome Synthesis Synthesis of this compound Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char HPLC HPLC Analysis (Non-volatile impurities, Regioisomers) Initial_Char->HPLC GCMS GC-MS Analysis (Volatile impurities, Residual Solvents) Initial_Char->GCMS Elemental Elemental Analysis (Elemental Composition) Initial_Char->Elemental Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) NMR->Purity_Check Elemental->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No Initial_char Initial_char Initial_char->NMR

Caption: Workflow for the synthesis and purity assessment of this compound.

Analytical_Technique_Relationship cluster_quant Quantitative Analysis cluster_qual Qualitative & Structural Analysis Main Purity Assessment of This compound HPLC HPLC Main->HPLC GCMS GC-MS Main->GCMS qNMR Quantitative NMR Main->qNMR NMR ¹H and ¹⁹F NMR Main->NMR MS Mass Spectrometry (from GC-MS) Main->MS Elemental Elemental Analysis Main->Elemental HPLC->qNMR Orthogonal Method GCMS->qNMR Orthogonal Method NMR->MS Complementary Info

Caption: Interrelationship of analytical techniques for comprehensive purity analysis.

References

A Comparative Guide to the Spectroscopic Analysis of Side Products in 3,5-Difluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-Difluoropropiophenone, a key intermediate in the development of various pharmaceuticals, is often accompanied by the formation of isomeric and other side products. A thorough understanding and accurate spectroscopic analysis of these impurities are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic route, its potential side products, and the detailed spectroscopic methods for their identification and characterization.

Introduction to the Synthesis of this compound

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride or propionic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction is generally effective, the directing effects of the fluorine atoms on the aromatic ring can lead to the formation of undesired isomers. The primary product is the 3,5-disubstituted propiophenone, but the formation of 2,4- and 2,6-difluoropropiophenone as major side products is a significant consideration. Additionally, under certain conditions, di-acylation of the ring can occur, leading to further impurities.

Comparison of Synthetic Methods

While Friedel-Crafts acylation remains a prevalent method, alternative approaches can be considered to minimize side product formation. These alternatives often involve milder reaction conditions or different catalytic systems.

Synthetic MethodAcylating AgentCatalystAdvantagesDisadvantagesTypical Side Products
Traditional Friedel-Crafts Acylation Propanoyl chlorideAlCl₃High reactivity, relatively low cost.Stoichiometric amounts of catalyst needed, generation of corrosive HCl gas, potential for multiple side products.2,4-Difluoropropiophenone, 2,6-Difluoropropiophenone, Di-acylated products.
Friedel-Crafts Acylation with Propionic Anhydride Propionic anhydrideAlCl₃ or other Lewis acids (e.g., FeCl₃, ZnCl₂)Milder reaction, avoids HCl gas evolution.May require higher temperatures, can still produce isomeric side products.2,4-Difluoropropiophenone, 2,6-Difluoropropiophenone.
"Greener" Friedel-Crafts Alternatives Propanoyl chloride or Propionic anhydrideZeolites, solid acid catalystsCatalyst recyclability, reduced waste.May have lower activity, can require specific reaction conditions.Isomeric propiophenones, though potentially in different ratios.

Spectroscopic Analysis of the Target Compound and Key Side Products

Accurate identification of the desired product and its side products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This compound (Target Compound)
  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic region will show a triplet for the proton at the 4-position and a doublet of doublets for the protons at the 2- and 6-positions, all with characteristic fluorine-proton coupling constants. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic carbon-fluorine coupling), and the aliphatic carbons of the ethyl group.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns include the loss of the ethyl group (M-29) to give a fragment at m/z 141, and the loss of the propanoyl group (M-57) to give a fragment at m/z 113.

2,4-Difluoropropiophenone (Major Side Product)
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be more complex than that of the 3,5-isomer due to the different substitution pattern. It will typically show a multiplet for the three aromatic protons, with complex splitting patterns arising from proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The ¹³C NMR spectrum will show six distinct aromatic carbon signals, all exhibiting coupling to the fluorine atoms.

  • Mass Spectrometry (EI): The mass spectrum will also show a molecular ion peak at m/z 170. The fragmentation pattern is expected to be similar to the 3,5-isomer, with major fragments at m/z 141 and 113.

2,6-Difluoropropiophenone (Minor Side Product)
  • ¹H NMR: The aromatic region will show a triplet for the proton at the 4-position and a doublet of triplets for the protons at the 3- and 5-positions.

  • ¹³C NMR: The ¹³C NMR spectrum will show a reduced number of aromatic signals due to the symmetry of the molecule.

  • Mass Spectrometry (EI): The mass spectrum will have a molecular ion peak at m/z 170, with a fragmentation pattern similar to the other isomers.

Di-acylated 1,3-Difluorobenzene (Potential Side Product)
  • ¹H NMR: The ¹H NMR spectrum will show a downfield shift for the remaining aromatic proton(s) and two sets of signals for the two propanoyl groups.

  • ¹³C NMR: The ¹³C NMR spectrum will show two carbonyl signals and a more complex aromatic region.

  • Mass Spectrometry (EI): The molecular ion peak will be significantly higher, corresponding to the addition of two propanoyl groups to the difluorobenzene ring.

Tabulated Spectroscopic Data

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key Mass Spec Fragments (m/z)
This compound C₉H₈F₂O170.16Aromatic: ~7.4 (m), ~7.1 (m); Aliphatic: ~2.9 (q), ~1.2 (t)Carbonyl: ~198; Aromatic: ~163 (dd), ~138 (t), ~115 (m), ~112 (t); Aliphatic: ~32, ~8170 (M⁺), 141, 113
2,4-Difluoropropiophenone C₉H₈F₂O170.16Aromatic: ~7.9 (m), ~7.0 (m), ~6.9 (m); Aliphatic: ~3.0 (q), ~1.2 (t)Carbonyl: ~195; Aromatic: Complex pattern with C-F couplings; Aliphatic: ~36, ~8170 (M⁺), 141, 113
2,6-Difluoropropiophenone C₉H₈F₂O170.16Aromatic: ~7.5 (m), ~7.1 (t); Aliphatic: ~3.0 (q), ~1.2 (t)Carbonyl: ~193; Aromatic: ~162 (dd), ~133 (t), ~112 (dd); Aliphatic: ~37, ~8170 (M⁺), 141, 113
Di-propanoyl-1,3-difluorobenzene C₁₂H₁₀F₂O₂228.20Aromatic: Downfield singlet or multiplet; Aliphatic: Two sets of q and tTwo Carbonyl signals; Complex aromatic region228 (M⁺), 200, 171, 143

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1,3-Difluorobenzene
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add propanoyl chloride (1.0 eq) dropwise.

  • After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the desired this compound and its side products.

Protocol for NMR Spectroscopic Analysis
  • Dissolve a small amount of the purified product or reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different components.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the structures of the main product and the side products.

Protocol for GC-MS Analysis
  • Dissolve a small amount of the sample in a volatile organic solvent.

  • Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The components of the mixture will be separated based on their boiling points and polarity in the GC column.

  • As each component elutes from the column, it will be ionized and its mass-to-charge ratio will be determined by the mass spectrometer.

  • Analyze the resulting chromatogram to determine the retention times and relative abundance of each component.

  • Analyze the mass spectrum of each component to identify its molecular weight and fragmentation pattern, which can be compared to known standards or spectral libraries.

Visualizing Reaction Pathways and Analytical Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1,3-Difluorobenzene->Friedel_Crafts Propanoyl_Chloride Propanoyl_Chloride Propanoyl_Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Catalyst Reaction_Mixture Crude Reaction Mixture Friedel_Crafts->Reaction_Mixture NMR NMR Spectroscopy (¹H, ¹³C) Reaction_Mixture->NMR GCMS GC-MS Reaction_Mixture->GCMS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis GCMS->Data_Analysis Side_Products Identification of: - 2,4-isomer - 2,6-isomer - Di-acylated products Data_Analysis->Side_Products

Caption: Workflow for the synthesis and spectroscopic analysis of this compound and its side products.

Isomer_Formation Start 1,3-Difluorobenzene + Propanoyl Chloride/AlCl₃ Intermediate Acylium Ion Intermediate Start->Intermediate Product_35 This compound (Major Product) Intermediate->Product_35 Attack at C5 Product_24 2,4-Difluoropropiophenone (Side Product) Intermediate->Product_24 Attack at C4 Product_26 2,6-Difluoropropiophenone (Side Product) Intermediate->Product_26 Attack at C2 Diacylated Di-acylated Products (Side Product) Product_35->Diacylated Further Acylation

Caption: Formation of isomeric and di-acylated side products during Friedel-Crafts acylation.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust method, but careful consideration of side product formation is essential for producing high-purity material. The combination of NMR spectroscopy and GC-MS provides a powerful analytical toolkit for the unambiguous identification and quantification of the desired product and its isomeric and di-acylated impurities. By understanding the potential side products and their characteristic spectroscopic signatures, researchers can optimize reaction conditions to minimize impurity formation and ensure the quality of this critical pharmaceutical intermediate.

Safety Operating Guide

Proper Disposal of 3,5-Difluoropropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3,5-Difluoropropiophenone, a halogenated aromatic ketone, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. According to the aggregated GHS information provided to the ECHA C&L Inventory, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Classification: this compound must be classified as a halogenated organic hazardous waste .

  • Segregation: To ensure safety and manage disposal costs, it is crucial to segregate halogenated waste from non-halogenated waste streams.[2][3] Do not mix this compound with incompatible chemicals such as strong oxidizing agents, acids, or bases.[4]

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure screw-top cap.[2][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ".[2][5] Do not use abbreviations or chemical formulas. The date when waste was first added to the container should also be recorded on the label.[5]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[2][3][6] This prevents the release of vapors and reduces the risk of spills.

3. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[3][4][7] The SAA must be a well-ventilated, secondary containment area away from general laboratory traffic.

  • Storage Limits: Adhere to the institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA. For acutely toxic wastes, this limit can be as low as one quart.[7]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full or has been in storage for a designated period (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[6][7]

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a waste collection, which typically involves submitting a formal request form.[6]

Quantitative Data Summary

At present, there is no specific quantitative data, such as concentration limits for drain disposal or specific quantities that trigger different disposal protocols, available for this compound. The overarching principle is to treat any quantity of this substance as hazardous waste.

ParameterGuideline
Waste Classification Halogenated Organic Hazardous Waste
Drain Disposal Prohibited
Trash Disposal Prohibited
Container Labeling "Hazardous Waste" and full chemical name
Waste Segregation Separate from non-halogenated waste and incompatible materials

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound are readily available in the provided search results. Chemical treatment of hazardous waste should only be performed by trained personnel with explicit approval from their institution's EHS department. Unauthorized treatment of hazardous waste is unsafe and may be illegal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Generation of This compound Waste B Is the waste container properly labeled as 'Hazardous Waste' and with the full chemical name? A->B C Label the container correctly. B->C No D Is the waste segregated as halogenated organic waste? B->D Yes C->D E Segregate the waste into a designated halogenated waste container. D->E No F Store the closed container in a designated Satellite Accumulation Area (SAA). D->F Yes E->F G Is the container full or has the storage time limit been reached? F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H Yes K Continue to monitor waste levels and storage conditions. G->K No I Follow institutional procedures for waste manifest and handover. H->I J Waste properly disposed of by authorized personnel. I->J K->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound (CAS: 135306-45-5). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following information is synthesized from established safety data for this compound and analogous chemical structures.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety controls.

PropertyValueSource
Molecular Formula C₉H₈F₂OChemBK[1]
Molar Mass 170.16 g/mol ChemBK[1]
Appearance Colorless crystalline solidChemBK[1]
Melting Point 25 °CChemBK[1]
Boiling Point 82 °C @ 10 mmHgChemBK[1]
Flash Point 82 °CChemBK[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[2], Ossila[3]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501PubChem[2]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Transport the sealed container to the designated storage area for hazardous materials.

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed and store under an inert atmosphere.[4]

  • The storage temperature should be at room temperature in an inert atmosphere.[1]

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses if there is a risk of splashing.

  • Skin Protection : A flame-resistant lab coat must be worn and fully buttoned.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Handling and Use
  • All handling of this compound should occur within a designated area, such as a chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Use spark-proof tools and equipment to prevent ignition sources.

  • Ground all equipment to prevent static discharge.

  • After handling, wash hands and any exposed skin thoroughly. Contaminated clothing should be removed and laundered separately before reuse.

Spill Response
  • Small Spills (in a fume hood) :

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a sealable container.

    • Decontaminate the area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.

  • Large Spills (or spills outside a fume hood) :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation
  • All waste containing this compound must be treated as hazardous waste.

  • Segregate this waste from other waste streams, particularly from incompatible materials.

Packaging and Labeling
  • Solid Waste : Place in a clearly labeled, sealable, and compatible container marked "Hazardous Waste" and with the full chemical name.

  • Liquid Waste (including rinsate) : Collect in a labeled, sealable, and compatible container.

  • Empty Containers : Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous waste. After drying, deface the original label, and dispose of the container according to institutional guidelines for decontaminated labware.[5]

Storage and Pickup
  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for hazardous waste pickup through your institution's EHS department.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management and Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) prep_setup Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_setup prep_materials Gather Necessary Materials and Spill Kit prep_setup->prep_materials handle_retrieve Retrieve this compound from Storage prep_materials->handle_retrieve handle_weigh Weigh or Measure in Fume Hood handle_retrieve->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_cleanup Clean Work Area and Equipment handle_reaction->handle_cleanup emergency_spill Spill Occurs handle_reaction->emergency_spill disp_segregate Segregate Hazardous Waste (Solid, Liquid, Sharps) handle_cleanup->disp_segregate disp_package Package and Label Waste Containers disp_segregate->disp_package disp_store Store in Satellite Accumulation Area disp_package->disp_store disp_pickup Arrange for EHS Waste Pickup disp_store->disp_pickup emergency_contain Contain Spill and Alert Others emergency_spill->emergency_contain emergency_ehs Contact EHS for Large Spills emergency_contain->emergency_ehs emergency_cleanup Clean and Decontaminate Area emergency_contain->emergency_cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.